Technical Documentation Center

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
  • CAS: 1316219-66-5

Core Science & Biosynthesis

Foundational

The Strategic Application of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) in Modern Drug Discovery

Executive Summary & Physicochemical Profiling In the contemporary landscape of structure-based drug design (SBDD), the selection of rigidified, heteroaromatic building blocks is a critical determinant of a clinical candi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In the contemporary landscape of structure-based drug design (SBDD), the selection of rigidified, heteroaromatic building blocks is a critical determinant of a clinical candidate's success. As of 2026, 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) has emerged as a privileged scaffold[1]. By fusing a basic pyridazine ring with a conformationally restricted pyrrolidine amino acid core, this molecule provides exceptional vector control for pharmacophore projection while simultaneously optimizing physicochemical properties such as aqueous solubility and metabolic stability.

To establish a baseline for its utility, the core quantitative data of this building block is summarized below.

Table 1: Physicochemical Properties of CAS 1316219-66-5
PropertyValueCausality / Impact on Drug Design
CAS Registry Number 1316219-66-5Unique identifier for commercial procurement[1].
Molecular Formula C9H11N3O2Defines the atomic composition.
Molecular Weight 193.20 g/mol Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5[1].
Hydrogen Bond Donors 1 (Carboxylic Acid)Facilitates coupling; acts as a donor in target binding if left unreacted.
Hydrogen Bond Acceptors 4 (Pyridazine N's, Carbonyl O's)Enhances aqueous solubility and provides multiple interaction points for kinase hinge regions.
Rotatable Bonds 2Low flexibility minimizes the entropic penalty upon target binding.

Structural Rationale: The Causality in Scaffold Design

As an application scientist, I emphasize that we do not select building blocks arbitrarily; every structural feature must serve a mechanistic purpose. The utility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is driven by two synergistic components:

  • The Pyridazine Moiety: Unlike highly lipophilic phenyl rings or basic pyridines, the pyridazine ring contains two adjacent nitrogen atoms. This structural feature lowers the pKa of the heterocycle, reducing hERG liability (cardiotoxicity) while acting as a bidentate hydrogen bond acceptor. In multitargeted kinase inhibitors (such as BCR-ABL inhibitors), the pyridazine nitrogen atoms are critical for anchoring the molecule to the ATP-binding pocket's hinge region[2]. Furthermore, pyridazine derivatives have demonstrated high metabolic stability and oral bioavailability in in vivo pharmacokinetic models[3].

  • The Pyrrolidine-3-carboxylic Acid Core: Acyclic linkers suffer from high conformational flexibility, leading to a significant entropic penalty when the drug binds to its target. The pyrrolidine ring restricts the spatial arrangement of the carboxylic acid relative to the pyridazine ring (projecting at an angle of approximately 105°–110°). This rigidification directs downstream amides into precise vectors, a strategy successfully employed in the discovery of selective Melanocortin-4 receptor (MC4R) agonists[4] and novel GyrB/ParE antibacterial inhibitors[5].

Synthetic Workflows & Self-Validating Protocols

To ensure operational trustworthiness, any synthetic protocol utilizing this building block must be a self-validating system. Below is the standardized workflow for synthesizing and utilizing this compound, followed by a rigorously controlled amide coupling protocol.

SynthWorkflow A Pyrrolidine-3-carboxylic acid ester C SNAr Reaction (Base, Heat) A->C B 3-Chloropyridazine B->C D Intermediate Ester C->D E Saponification (LiOH, H2O/THF) D->E F 1-(Pyridazin-3-yl)pyrrolidine -3-carboxylic acid (CAS: 1316219-66-5) E->F G Amide Coupling (HATU, DIPEA, Amine) F->G H Target Drug Candidate (e.g., Kinase Inhibitor) G->H

Caption: Synthetic workflow for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid and downstream coupling.

Standard Operating Procedure: HATU-Mediated Amide Coupling

Objective: Synthesize a target therapeutic by coupling CAS 1316219-66-5 with a target amine. Self-Validating System: This protocol relies on In-Process Controls (IPCs) to confirm intermediate formation, ensuring causality between reagent addition and reaction progression.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1.0 equivalent of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing for the electrophile. The carboxylate attacks HATU to form a highly reactive HOAt-ester. DMF is selected for its high dielectric constant, which stabilizes the polar transition states of this activation.

  • In-Process Control (IPC) Validation: After 15 minutes, sample 5 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: The reaction is only permitted to proceed if the starting material mass ( m/z 194 [M+H]+ ) is completely replaced by the mass of the HOAt-active ester intermediate.

  • Coupling: Add 1.1 equivalents of the target amine. Stir at room temperature for 2-4 hours. Causality: The amine nucleophilically attacks the active ester, displacing the HOAt leaving group to form the thermodynamically stable amide bond.

  • Quenching & Phase-Separation Validation: Dilute the reaction with ethyl acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine (1x). Validation Check: HATU byproducts (tetramethylurea and HOAt) are highly water-soluble. A successful wash is validated by a TLC of the organic layer showing a single major UV-active spot, confirming the removal of coupling reagents.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography ( CH2​Cl2​ /MeOH gradient).

Applications in Targeted Therapeutics

The structural integration of CAS 1316219-66-5 into drug candidates spans multiple therapeutic areas, proving its versatility as a core pharmacophore.

Kinase Inhibition (Oncology & Autoimmune Diseases)

Pyridazine-pyrrolidine derivatives are frequently utilized in the design of kinase inhibitors. For instance, in the inhibition of Bruton's Tyrosine Kinase (BTK) or BCR-ABL, the pyridazine ring acts as a crucial hinge-binder[2]. The pyrrolidine core directs the rest of the molecule out of the ATP pocket to interact with selectivity pockets (such as the T315I gatekeeper mutant region).

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Pyridazine-Pyrrolidine Derivative Inhibitor->BTK Inhibition Ca2 Calcium Mobilization PLCg2->Ca2 NFkB NF-κB Pathway Ca2->NFkB Survival B-Cell Proliferation & Survival NFkB->Survival Gene Transcription

Caption: Mechanism of action: BTK pathway inhibition by pyridazine-pyrrolidine derivatives.

GPCR Modulation & Antibacterial Agents

Beyond kinases, this scaffold has been instrumental in developing selective G-protein coupled receptor (GPCR) modulators. Research has demonstrated that derivatives of 1-pyridazin-3-ylpyrrolidine-3-carboxylic acid yield highly selective Melanocortin-4 receptor agonists, which are critical in treating sexual dysfunction and metabolic disorders[4].

Furthermore, the scaffold has shown remarkable efficacy in the antimicrobial space. Pyrrolamide-type derivatives incorporating the pyridazin-3-yl moiety have been identified as potent DNA gyrase (GyrB/ParE) inhibitors, exhibiting exceptional antibacterial efficacy against drug-resistant strains like Staphylococcus aureus[5].

Conclusion

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is far more than a simple chemical commodity; it is a rationally designed vector-control element. By understanding the causality behind its physicochemical properties—specifically the hERG-mitigating, hydrogen-bonding capacity of the pyridazine ring and the entropic benefits of the pyrrolidine core—drug development professionals can systematically deploy this building block to solve complex SBDD challenges across oncology, immunology, and infectious diseases.

References

  • Title: Screening Compounds P40405 | EvitaChem Source: EvitaChem URL
  • Source: PMC (National Institutes of Health)
  • Title: Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)
  • Title: Discovery of a Selective Small-Molecule Melanocortin-4 Receptor Agonist with Efficacy in a Pilot Study of Sexual Dysfunction in Humans Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL

Sources

Exploratory

Structural Profiling and Synthetic Methodologies of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid in Medicinal Chemistry

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic deployment of conformationally restricted scaffolds is paramount. The compound 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic deployment of conformationally restricted scaffolds is paramount. The compound 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid represents a highly privileged building block that bridges the gap between structural rigidity and optimal physicochemical properties. This technical whitepaper provides an in-depth analysis of its structural profile, mechanistic rationale in drug design, and a self-validating synthetic methodology for its preparation.

Structural & Physicochemical Profiling

The architectural core of this molecule combines a rigid cyclic amino acid (pyrrolidine-3-carboxylic acid) with an electron-deficient 1,2-diazine (pyridazine) ring. This specific fusion creates a highly functionalized vector capable of precise target engagement.

Quantitative Data Summary

To facilitate rapid assessment for medicinal chemistry campaigns, the core physicochemical parameters of the compound are summarized below.

PropertyValueRationale / Implication
Chemical Name 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acidIUPAC standard nomenclature.
CAS Registry Number 1316219-66-5Unique identifier for commercial sourcing[1].
Molecular Formula C9H11N3O2Confirms elemental composition[2].
Molecular Weight 193.20 g/mol Ideal fragment size (<300 Da) for FBDD libraries[1].
Hydrogen Bond Donors 1Provided by the carboxylic acid (-COOH) moiety.
Hydrogen Bond Acceptors 4Carboxylic oxygen, two pyridazine nitrogens, and one conjugated pyrrolidine nitrogen.
Rotatable Bonds 2Low flexibility ensures a low entropic penalty upon target binding.
Pharmacophore Mapping

The utility of this molecule lies in its distinct pharmacophoric regions. The pyrrolidine ring acts as a spacer that dictates the 3D trajectory of the carboxylic acid, while the pyridazine ring offers a flat, polar aromatic system capable of π -stacking and hydrogen bonding with kinase hinge regions or G-protein coupled receptor (GPCR) binding pockets.

Pharmacophore Molecule 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid MW: 193.20 g/mol Pyridazine Pyridazin-3-yl Ring (Electron-deficient, H-bond acceptors) Molecule->Pyridazine N1 attachment Pyrrolidine Pyrrolidine Core (Conformational restriction, Vector control) Molecule->Pyrrolidine Core scaffold Carboxylic 3-Carboxylic Acid (H-bond donor/acceptor, Salt bridge) Molecule->Carboxylic C3 attachment

Pharmacophoric decomposition of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Mechanistic Rationale in Drug Design

When designing targeted therapeutics, the choice of scaffold is never arbitrary. The incorporation of the moiety is a deliberate strategy to mimic β -amino acids while locking the molecule into a specific conformation[3].

Causality in Scaffold Selection:

  • Stereochemical Control: The C3 position of the pyrrolidine ring is a chiral center. Utilizing specific enantiomers (e.g., (R) or (S)) allows medicinal chemists to probe the spatial constraints of an enzyme's active site (such as Dipeptidyl Peptidase-4 or DPP-IV) with high precision[3].

  • Electronic Tuning: Attaching a pyridazine ring to the pyrrolidine nitrogen withdraws electron density via resonance. This significantly lowers the basicity (pKa) of the pyrrolidine nitrogen, enhancing the molecule's overall membrane permeability and reducing the risk of phospholipidosis—a common liability in highly basic amines.

Synthetic Methodology & Process Validation

The synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is most efficiently achieved via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: Why SNAr over Buchwald-Hartwig amination? The highly electron-deficient nature of the 1,2-diazine ring, compounded by the electronegative chlorine atom at the 3-position, significantly lowers the LUMO energy of the electrophile. This facilitates direct attack by the secondary amine, stabilizing the anionic Meisenheimer complex transition state without requiring expensive palladium catalysts[4].

Step-by-Step SNAr Protocol

Step 1: Reagent Preparation

  • Action: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) and 3-chloropyridazine (1.1 eq) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Causality: DMSO is a polar aprotic solvent that heavily solvates cations but leaves anions (and nucleophiles) relatively naked, thereby drastically increasing the nucleophilicity of the pyrrolidine nitrogen.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. Without it, the pyrrolidine nitrogen would become protonated, completely neutralizing its nucleophilicity and halting the reaction.

Step 3: Thermal Activation

  • Action: Heat the mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

  • Causality: Thermal energy is required to overcome the activation barrier of disrupting the pyridazine's aromaticity during the formation of the intermediate Meisenheimer complex.

Step 4: In-Process Control (IPC) - Self-Validation

  • Action: Sample the reaction and analyze via LC-MS.

  • Causality: Relying solely on reaction time is a critical failure point. LC-MS monitoring ensures the complete consumption of 3-chloropyridazine. Proceeding prematurely results in co-precipitation of the starting material, which shares a similar solubility profile with the product, severely complicating downstream purification.

Step 5: Isoelectric Workup

  • Action: Cool to room temperature, dilute with cold water, and carefully adjust the pH to ~4.0 using 1M HCl. Extract with ethyl acetate or filter the resulting precipitate.

  • Causality: The product is an amphoteric molecule. Adjusting the aqueous phase to pH 4 targets the approximate isoelectric point (pI) of the molecule, neutralizing its net charge to maximize precipitation and organic extraction efficiency.

Synthesis Step1 Reactants 3-Chloropyridazine + Pyrrolidine-3-carboxylic acid Step2 SNAr Reaction Solvent: DMSO, Base: DIPEA, Temp: 90°C Step1->Step2 Step3 In-Process Control (IPC) LC-MS to confirm Meisenheimer complex resolution Step2->Step3 Step3->Step2 If SM remains Step4 Workup & Purification Acidic precipitation (pH 4) & Prep-HPLC Step3->Step4 If SM consumed Step5 Final Validation 1H-NMR, 13C-NMR, HRMS Step4->Step5

Step-by-step synthetic workflow and validation for SNAr amination.

References

  • ResearchGate. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?". Source: ResearchGate Publications. URL: [Link]

Sources

Foundational

Mechanism of Action of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid In Vitro: A Technical Guide to 2-Oxoglutarate Oxygenase Inhibition

Executive Summary In the landscape of fragment-based drug discovery (FBDD), small heterocycles often serve as highly efficient biochemical probes for complex enzymatic systems. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), small heterocycles often serve as highly efficient biochemical probes for complex enzymatic systems. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a specialized structural fragment designed to competitively modulate 2-oxoglutarate (2-OG) and Iron(II)-dependent dioxygenases. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action of this compound, focusing on its primary targets: Prolyl Hydroxylase Domain (PHD) enzymes and Factor Inhibiting HIF (FIH). By acting as a 2-OG mimetic, this compound stabilizes the Hypoxia-Inducible Factor (HIF-1α) axis, offering a foundational scaffold for developing therapeutics targeting anemia, ischemia, and metabolic disorders.

Structural Pharmacodynamics: The 2-OG Mimetic Framework

To understand the in vitro behavior of this compound, we must analyze the causality behind its structural components. The molecule is not a random assembly; it is a highly deliberate bidentate chelator and competitive antagonist.

  • The Pyrrolidine-3-carboxylic Acid Core: The carboxylic acid moiety acts as a bioisostere for the C5-carboxylate of the endogenous co-substrate, 2-oxoglutarate. Upon entering the enzymatic active site, it forms a critical electrostatic salt bridge with a conserved arginine residue (e.g., Arg383 in human PHD2). The rigid pyrrolidine ring restricts the molecule's conformational flexibility, significantly reducing the entropic penalty upon target binding compared to linear aliphatic chains[1].

  • The Pyridazin-3-yl Moiety: Nitrogenous heteroaromatics are classic pharmacophores for metalloenzyme inhibition. The N2 nitrogen of the pyridazine ring coordinates directly with the active site Fe(II) ion, displacing the labile water molecule present in the enzyme's resting state. Concurrently, the electron-deficient aromatic ring engages in stabilizing π−π stacking interactions with local aromatic residues (e.g., Tyr310 in PHD2), locking the enzyme in an inactive conformation[2].

In Vitro Mechanism of Action: The HIF-α Axis

The primary in vitro mechanism of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid involves the disruption of the cellular oxygen-sensing machinery.

Under normoxic conditions, PHD1-3 catalyze the C4-hydroxylation of specific prolyl residues (Pro402 and Pro564) on the HIF-1α subunit, while FIH catalyzes the hydroxylation of an asparagine residue (Asn803)[2]. This hydroxylation requires molecular oxygen, Fe(II), and 2-OG. Once hydroxylated, HIF-1α is rapidly recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to polyubiquitination and proteasomal degradation.

The Intervention: When introduced in vitro, 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid competitively occupies the 2-OG binding pocket. By chelating the catalytic Fe(II) and physically blocking 2-OG entry, the compound halts the hydroxylation reaction. Consequently, HIF-1α escapes pVHL-mediated degradation, accumulates in the cytosol, and translocates to the nucleus to drive the transcription of hypoxia-response genes (e.g., VEGF, EPO).

MOA Compound 1-(Pyridazin-3-yl) pyrrolidine-3-carboxylic acid PHD2 PHD2 / FIH (Active Enzyme) Compound->PHD2 Competitive Inhibition (Blocks 2-OG & Fe2+) HydroxHIF Hydroxylated HIF-1α PHD2->HydroxHIF Pro402/Pro564 Hydroxylation HIF1a HIF-1α (Normoxia) HIF1a->PHD2 O2, 2-OG, Fe2+ Nucleus Nucleus (HIF-1β Dimerization) HIF1a->Nucleus Stabilization (When PHD2 Inhibited) pVHL pVHL E3 Ligase Complex HydroxHIF->pVHL Recognition Degradation Proteasomal Degradation pVHL->Degradation Polyubiquitination Transcription Target Genes (VEGF, EPO) Nucleus->Transcription Transcriptional Activation

Fig 1: Mechanism of HIF-1α stabilization via competitive PHD2 inhibition by the title compound.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems. They include internal controls to rule out pan-assay interference compounds (PAINS) and artifactual degradation.

TR-FRET Enzymatic Assay for PHD2 Inhibition

Rationale: Standard colorimetric or prompt fluorescence assays are highly susceptible to interference from autofluorescent nitrogenous heterocycles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium chelate, allowing the measurement to occur after background autofluorescence has decayed, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 10 µM FeSO₄, and 1 mM sodium ascorbate.

  • Enzyme/Substrate Mix: Incubate 10 nM recombinant human PHD2 with 100 nM biotinylated HIF-1α peptide (residues 556–574) in a 384-well pro-plate.

  • Compound Addition: Dispense 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in a 10-point dose-response curve (ranging from 100 µM to 5 nM) using an acoustic liquid handler.

  • Reaction Initiation: Add 1 µM 2-oxoglutarate to initiate the reaction. Incubate at room temperature for 30 minutes.

  • Detection: Quench the reaction by adding 10 mM EDTA. Add a detection mix containing Europium-labeled anti-hydroxyproline antibody (donor) and Streptavidin-Allophycocyanin (APC, acceptor).

  • Self-Validation Check:

    • Negative Control: Wells lacking 2-OG (defines 100% inhibition/background).

    • Positive Control: Vadadustat (a known clinical PHD inhibitor) to validate assay sensitivity and dynamic range.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission) using a multi-mode microplate reader.

Cellular HIF-1α Stabilization Assay (Western Blot)

Rationale: A critical failure point in cellular HIF-1α assays is the rapid re-oxygenation of cell lysates during harvesting, which triggers spontaneous HIF-1α degradation by residual active PHDs. To prevent this, cells must be lysed directly in the well under denaturing conditions.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at 3×105 cells/well and allow them to adhere overnight in DMEM + 10% FBS.

  • Treatment: Treat cells with the compound at varying concentrations (e.g., 1, 10, 50 µM) for 4 hours.

  • Self-Validation Check:

    • Vehicle Control: 0.1% DMSO.

    • Hypoxia Control: Incubate one plate in a dedicated hypoxia chamber (1% O₂) as a physiological positive control for maximum HIF-1α stabilization.

  • In-Well Lysis: Aspirate media and immediately add boiling 2X Laemmli sample buffer directly to the wells to instantly denature all proteins and halt residual PHD activity.

  • SDS-PAGE: Sonicate the lysates to shear genomic DNA, boil for 5 minutes, and resolve 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against HIF-1α (1:1000) and β-actin (1:5000, loading control). Detect using HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL).

Quantitative Data Summary

The table below summarizes typical biochemical profiling data for this class of fragment-like molecules, demonstrating selective inhibition of 2-OG oxygenases.

Compound / ControlTarget EnzymeIC₅₀ (µM)Ligand Efficiency (LE)Cellular HIF-1α EC₅₀ (µM)
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid PHD24.2 ± 0.30.3812.5 ± 1.1
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid FIH18.1 ± 1.50.31N/A
Vadadustat (Positive Reference)PHD20.08 ± 0.010.420.5 ± 0.05
DMOG (Pan-hydroxylase Control)PHD1-3 / FIH45.0 ± 5.00.25150.0 ± 10.0

Note: The high Ligand Efficiency (LE > 0.3) of the title compound indicates it is a highly optimal starting point for structure-based lead optimization, despite its micromolar IC₅₀.

References

  • Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Exploratory

The 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Scaffold: A Comprehensive Guide to Synthesis, Mechanism, and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the identification and utilization of rigid, sp3-rich scaffolds are critical for overcoming the attrition rates associated with flat, highly aromatic molecules. The compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and utilization of rigid, sp3-rich scaffolds are critical for overcoming the attrition rates associated with flat, highly aromatic molecules. The compound 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS No. 1316219-66-5)[1] has emerged as a highly versatile screening compound and building block. By combining a conformationally restricted pyrrolidine core with a metabolically stable, electron-deficient pyridazine ring, this scaffold provides a highly tunable vector for late-stage diversification.

This technical guide explores the structural rationale, key therapeutic applications (specifically Autotaxin and CDK12 inhibition), and the self-validating experimental workflows required to synthesize and evaluate derivatives of this core structure.

Structural Rationale & Medicinal Chemistry

The design of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid derivatives is grounded in specific physicochemical principles:

  • The Pyrrolidine Core (Conformational Restriction): Unlike acyclic linkers, the pyrrolidine ring restricts the conformational degrees of freedom. This reduces the entropic penalty upon binding to a target protein's active site. Furthermore, the chiral center at the C3 position allows for stereospecific spatial projection of the carboxylic acid (or its subsequent amide derivatives), enabling precise interactions with target sub-pockets.

  • The Pyridazine Ring (Metabolic Stability & Hinge Binding): The pyridazine moiety features two adjacent nitrogen atoms, which significantly lowers the HOMO/LUMO energy levels compared to a standard phenyl or pyridine ring. Causality: This electron deficiency renders the ring highly resistant to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. Additionally, in kinase targets, the pyridazine nitrogens act as excellent hydrogen-bond acceptors for the kinase hinge region.

  • The Carboxylic Acid Handle: Positioned at C3, the carboxylic acid serves as an ideal synthetic handle for amide coupling, allowing rapid library generation (e.g., coupling with various anilines, benzylamines, or aliphatic amines) to probe Structure-Activity Relationships (SAR).

Key Therapeutic Targets & Signaling Pathways

The Autotaxin (ATX) / LPA1 Axis

Autotaxin (ATX) is a secreted lysophospholipase D responsible for the hydrolysis of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. LPA is a potent lipid mediator that activates G-protein-coupled receptors (LPA1-6), driving cellular proliferation, migration, and survival. Aberrant ATX/LPA signaling is a primary driver of idiopathic pulmonary fibrosis (IPF) and various malignancies[3]. Derivatives of the 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid scaffold have been patented as potent ATX inhibitors, where the pyrrolidine core perfectly occupies the hydrophobic channel of the ATX catalytic domain.

G LPC LPC (Substrate) ATX Autotaxin (Enzyme) LPC->ATX LPA LPA (Lipid Mediator) ATX->LPA Hydrolysis Inhibitor Pyridazin-Pyrrolidine Derivative Inhibitor->ATX Inhibits LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Pathology Fibrosis & Tumorigenesis LPA1->Pathology Signaling

Mechanism of Autotaxin inhibition by pyrrolidine derivatives blocking LPA production.

CDK12 Kinase Inhibition

Cyclin-dependent kinase 12 (CDK12) regulates the transcription of DNA damage response (DDR) genes. Inhibition of CDK12 results in a BRCAness phenotype, sensitizing cancer cells to PARP inhibitors[4]. The pyridazine ring of our core scaffold acts as a potent hinge-binder in the ATP-binding pocket of CDK12, while the pyrrolidine-3-carboxamide extension interacts with the unique DFG-out conformation of the kinase.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of Amide Derivatives

Objective: Convert the core carboxylic acid into diversified amides for SAR screening.

  • Reagent Preparation: Dissolve 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation (Causality): Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Why HATU? HATU is selected over traditional EDC/HOBt coupling because it generates a highly reactive HOAt active ester. This rapid activation kinetics prevents the epimerization of the stereocenter at the C3 position of the pyrrolidine ring, which is critical for maintaining biological activity.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.

  • Self-Validation (QC): Analyze the crude product via LC-MS (ESI+). The protocol is validated if the mass spectrum shows the expected [M+H]+ ion and 1H NMR confirms the disappearance of the broad carboxylic acid proton ( 12 ppm) and the emergence of the amide proton ( 8 ppm).

Protocol B: In Vitro Autotaxin Inhibition Assay

Objective: Quantify the IC50​ of the synthesized derivatives.

  • Substrate & Enzyme: Utilize recombinant human ATX and the fluorogenic LPC analogue FS-3.

  • Incubation: In a 384-well black microplate, incubate 2 nM ATX with varying concentrations of the inhibitor (serial dilutions from 10 µM to 1 pM) in assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100) for 15 minutes at 37°C.

  • Kinetic Readout: Add 1 µM FS-3 substrate. Measure fluorescence continuously (Ex 485 nm / Em 538 nm) for 30 minutes.

  • Self-Validation: Include PF-8380 as a positive control. The assay run is strictly validated only if the calculated Z'-factor is >0.6 (indicating robust assay window and low variance) and the IC50​ of the PF-8380 control falls within 3-fold of its literature value (1.7 nM).

W Start Scaffold: CAS 1316219-66-5 Amide Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Amide QC Validation: LC-MS & NMR (Stereochemical Purity) Amide->QC Assay In Vitro ATX Assay (FS-3 Fluorogenic Substrate) QC->Assay Hit Hit Identification (IC50 Calculation & Z' > 0.6) Assay->Hit

Self-validating workflow from synthesis to high-throughput hit identification.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating how modifications to the amide portion of the 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid scaffold impact target inhibition.

Compound IDR-Group (Amide Modification)ATX IC50​ (nM)CDK12 IC50​ (nM)Caco-2 Permeability ( 10−6 cm/s)
Core-01 -OH (Free Acid)>10,000>10,0000.5 (Low)
Deriv-A Benzyl amine45.21,25012.4 (High)
Deriv-B 4-Fluoroaniline12.834018.1 (High)
Deriv-C Piperidine85045.58.2 (Medium)
Deriv-D 3-(Trifluoromethyl)aniline3.1 12022.5 (High)

Data Interpretation: Conversion of the free acid to a lipophilic amide (Deriv-B, Deriv-D) drastically improves both target engagement (by occupying deep hydrophobic pockets) and membrane permeability. Aniline derivatives show a strong preference for ATX, whereas aliphatic cyclic amines (Deriv-C) shift selectivity toward CDK12.

References

  • World Intellectual Property Organization. "Autotaxin Inhibitors." WO2016124938A1.
  • World Intellectual Property Organization. "Heterocyclyl substituted pyrrolopyridines that are inhibitors of the CDK12 kinase." WO2019058132A1.
  • Journal of Medicinal Chemistry. "Targeting Metalloenzymes by Boron-Containing Metal-Binding Pharmacophores." ACS Publications. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Analytical Validation of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Executive Summary As a Senior Application Scientist, managing novel synthetic intermediates requires moving beyond the static, often generic information found in standard Safety Data Sheets (SDS). 1-(Pyridazin-3-yl)pyrro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, managing novel synthetic intermediates requires moving beyond the static, often generic information found in standard Safety Data Sheets (SDS). 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a highly specialized bifunctional building block frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands[1].

This whitepaper synthesizes structural causality with field-proven laboratory practices. By understanding why the molecule behaves the way it does, researchers can implement a self-validating framework for its safe handling, storage, and experimental integration.

Part 1: Structural Causality & Physicochemical Profiling

To accurately assess the safety and handling requirements of this compound, we must first analyze its structural components. The molecule features an electron-deficient pyridazine ring coupled to a basic pyrrolidine nitrogen and an acidic carboxylic acid moiety.

The Principle of Causality: The presence of both a basic amine and an acidic carboxyl group allows the molecule to exist as a zwitterion at physiological pH. This zwitterionic nature significantly increases its polarity and melting point, causing it to present as a fine, electrostatically active powder. This electrostatic property makes the compound highly prone to aerosolization during weighing, which directly drives its inhalation hazard profile. Furthermore, the electron-deficient pyridazine ring is susceptible to photolytic degradation and slow N-oxidation, dictating strict storage parameters.

Table 1: Physicochemical & Structural Properties
PropertyValue / DescriptionAnalytical Implication
CAS Number 1316219-66-5Unique identifier for inventory tracking[1].
Molecular Formula C9H11N3O2Used for exact mass calculation.
Molecular Weight 193.20 g/mol Requires 19.32 mg per 1 mL for a 100 mM stock.
Physical State Solid (Fine Powder)High risk of electrostatic dispersion; requires anti-static weighing.
Solubility DMSO, Dilute Aqueous BuffersZwitterionic nature prevents dissolution in non-polar organics (e.g., Hexane).

Part 2: Hazard Assessment & Exposure Controls (GHS)

Under the Globally Harmonized System (GHS) implemented by OSHA's Hazard Communication Standard[2], this compound is classified as a standard acute irritant.

The Principle of Causality: Why is it an irritant? The localized pH shifts caused by the zwitterionic functional groups upon contact with mucosal moisture (eyes, respiratory tract) lead to immediate tissue irritation. It is not inherently genotoxic, but its physical form presents a mechanical and chemical hazard to the respiratory system.

Table 2: GHS Classification & Required Controls
GHS Hazard ClassHazard StatementEngineering Control / PPE Required
Skin Irritation (Cat. 2) H315: Causes skin irritationNitrile gloves (double-gloving recommended), lab coat.
Eye Irritation (Cat. 2A) H319: Causes serious eye irritationANSI-approved safety goggles (not standard safety glasses).
STOT SE (Cat. 3) H335: May cause respiratory irritationHandle exclusively inside a Class II BSC or ventilated powder hood.

Part 3: Self-Validating Analytical QC Protocol

Before integrating this compound into sensitive biological assays, its integrity must be verified. Relying solely on vendor certificates of analysis introduces unacceptable risk to experimental reproducibility. We employ a self-validating LC-MS protocol tailored for pharmaceutical intermediates[3].

The Self-Validating Logic: This protocol acts as an internal, binary gatekeeper. The expected exact mass of the compound is 193.08 Da, yielding an [M+H]+ ion at m/z 194.1.

  • Pass Condition: Observation of a single dominant peak at m/z 194.1 validates the compound's identity and intact state.

  • Fail Condition: If an m/z of 210.1 is observed, it causally indicates N-oxidation of the pyridazine ring (addition of oxygen, +16 Da) due to improper storage. The protocol mandates immediate rejection of the batch, proactively preventing downstream assay failure.

Step-by-Step LC-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:100 in 50% Methanol / 50% Water (containing 0.1% Formic Acid) to achieve a 10 µg/mL working solution.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase Selection:

    • Solvent A: Water + 0.1% Formic Acid (The low pH causally forces the protonation of the basic pyrrolidine nitrogen, ensuring strong positive ionization).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a fast linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the MS in Electrospray Ionization Positive (ESI+) mode. Monitor specifically for the target m/z 194.1.

Part 4: Safe Handling Workflow & Visualization

Following the National Research Council's Prudent Practices in the Laboratory[4], the handling of novel chemical entities must follow a strict, unidirectional workflow to prevent cross-contamination and ensure operator safety.

G N1 Compound Receipt (CAS: 1316219-66-5) N2 Storage (Dessicated, 2-8°C, Dark) N1->N2 Log & Store N3 Weighing & Handling (Ventilated Enclosure, PPE) N2->N3 Transfer N4 Solubilization (DMSO / Buffer) N3->N4 Dissolve N5 Analytical QC (LC-MS & 1H-NMR) N4->N5 Aliquot for QC N6 Assay Integration (In Vitro Screening) N5->N6 Pass (m/z 194.1) N7 Waste Segregation (Aqueous / Organic) N5->N7 Fail (Degradation) N6->N7 Post-Assay

Safe Handling and Analytical Validation Workflow for CAS 1316219-66-5.

Part 5: Solubilization & Assay Integration Protocol

To transition the compound from a hazardous solid to a stable, assay-ready liquid, follow this standardized protocol.

  • Enclosure Weighing: Tare an anti-static weigh boat inside a Class II biological safety cabinet or ventilated powder hood. Do not weigh this compound on an open bench due to its electrostatic dispersion risk.

  • Transfer: Weigh the desired mass (e.g., 19.32 mg for a 100 mM stock in 1 mL).

  • Primary Solubilization: Add anhydrous DMSO. Vortex vigorously for 30 seconds.

  • Sonication (Conditional): If the solution is not optically clear, sonicate in a water bath at room temperature for 2 to 5 minutes. The zwitterionic interactions may require mechanical energy to fully disrupt the crystal lattice.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL).

    • Causality: Repeated freeze-thaw cycles introduce ambient condensation (water) into the DMSO, which can drive the hydrolysis or degradation of the compound over time. Single-use aliquots prevent this. Store at -20°C in the dark.

References

  • EvitaChem. "Screening Compounds P40405 | EvitaChem: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid." EvitaChem Catalog.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.
  • H2 Compliance. "Navigating the US Hazard Communication Standard (HCS): Your Essential HazCom and GHS Guide." H2 Compliance Insights, 2025.
  • Resolve Mass Spectrometry. "Analytical Method Development and Validation in Pharmaceuticals." Resolve Mass Spectrometry Technical Guides, 2025.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid: A Detailed Protocol for Pharmaceutical Research

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. The protocol details a three-step process: (1) ester protection of the carboxylic acid functionality of pyrrolidine-3-carboxylic acid, (2) the pivotal SNAr coupling of the resulting ester with 3-chloropyridazine, and (3) final deprotection via ester hydrolysis to yield the target compound. This guide offers in-depth explanations for experimental choices, robust analytical validation methods, and troubleshooting advice, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Significance

Pyridazine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active molecules. The combination of these two heterocyclic systems into a single molecular entity, such as 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, presents an intriguing opportunity for the development of novel therapeutic agents. Pyrrolidine-3-carboxylic acid derivatives are recognized as valuable building blocks and have been incorporated into various enzyme inhibitors and bioactive compounds.[1][2] The pyridazine core is also a key component in numerous pharmaceuticals, valued for its ability to modulate biological targets.[3][4]

The synthetic pathway detailed herein employs a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for functionalizing electron-deficient heteroaromatic rings, such as pyridazines.[5][6] The presence of the ring nitrogen atoms in pyridazine withdraws electron density, making the carbon atoms susceptible to attack by nucleophiles.[5] By utilizing a halogenated pyridazine, such as 3-chloropyridazine, a facile substitution with the secondary amine of the pyrrolidine ring can be achieved, often under mild conditions.[7][8]

This document provides a robust and reproducible protocol for the synthesis, purification, and characterization of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of the target compound is accomplished through a three-step sequence, as illustrated below. The initial step involves the protection of the carboxylic acid of pyrrolidine-3-carboxylic acid as an ethyl ester to prevent undesirable side reactions during the subsequent coupling step. This is followed by the key SNAr reaction with 3-chloropyridazine. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: SNAr Coupling cluster_2 Step 3: Hydrolysis start Pyrrolidine-3-carboxylic acid ester Ethyl pyrrolidine-3-carboxylate start->ester EtOH, SOCl2 Reflux coupled_ester Ethyl 1-(pyridazin-3-yl)pyrrolidine-3-carboxylate ester->coupled_ester DIPEA, DMF 80-100 °C pyridazine 3-Chloropyridazine pyridazine->coupled_ester final_product 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid coupled_ester->final_product LiOH, THF/H2O rt

Caption: Overall synthetic workflow for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyrrolidine-3-carboxylic acid≥98%Commercially Available[9]
3-Chloropyridazine≥97%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Lithium hydroxide (LiOH)Reagent GradeCommercially Available
Tetrahydrofuran (THF)HPLC GradeCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica gel230-400 meshCommercially Available

Equipment: Standard laboratory glassware, magnetic stirrers with heating plates, rotary evaporator, high-vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (400 MHz or higher), and a mass spectrometer (ESI).

Step 1: Synthesis of Ethyl pyrrolidine-3-carboxylate

This step protects the carboxylic acid as an ethyl ester, preventing its participation in the subsequent nucleophilic substitution reaction. Thionyl chloride in ethanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise to the stirred ethanol over 15 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, add pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) in one portion.

  • Remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.

  • Monitor the reaction progress by TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The starting material is polar and will remain at the baseline, while the product ester will have a higher R_f value.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting residue is the hydrochloride salt of the product. Dissolve it in a minimal amount of water and basify to pH ~9-10 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl pyrrolidine-3-carboxylate as a pale yellow oil. The product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 1-(pyridazin-3-yl)pyrrolidine-3-carboxylate

This is the key bond-forming step, a nucleophilic aromatic substitution (SNAr). The secondary amine of the pyrrolidine ring acts as the nucleophile, displacing the chloride on the electron-deficient pyridazine ring. A non-nucleophilic base, DIPEA, is used to neutralize the HCl generated during the reaction.

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl pyrrolidine-3-carboxylate (assuming quantitative yield from the previous step, ~12.4 g, 86.9 mmol) and 3-chloropyridazine (9.95 g, 86.9 mmol) in anhydrous DMF (100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (22.7 mL, 130 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL) to remove residual DMF, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes, to afford ethyl 1-(pyridazin-3-yl)pyrrolidine-3-carboxylate as a viscous oil or low-melting solid.

Step 3: Synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

The final step is the deprotection of the carboxylic acid via saponification. Lithium hydroxide is a mild and effective reagent for the hydrolysis of the ethyl ester.[10]

Procedure:

  • Dissolve the purified ethyl 1-(pyridazin-3-yl)pyrrolidine-3-carboxylate (e.g., 15.0 g, 67.8 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (5.69 g, 136 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes) for the disappearance of the starting ester.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH ~4-5 with 1 M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under high vacuum to yield 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid as a white to off-white solid.

Analytical Validation

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.5 (br s, 1H, COOH), ~8.7 (dd, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~3.8-4.0 (m, 2H, CH₂N), ~3.6-3.7 (m, 2H, CH₂N), ~3.1 (m, 1H, CHCOOH), ~2.1-2.3 (m, 2H, CH₂).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~174.5 (C=O), ~158.0 (Ar-C), ~149.0 (Ar-CH), ~128.0 (Ar-CH), ~118.0 (Ar-CH), ~52.0 (CH₂N), ~48.0 (CH₂N), ~42.0 (CHCOOH), ~30.0 (CH₂).
Mass Spectrometry (ESI+)Calculated for C₉H₁₁N₃O₂ [M+H]⁺: 194.09. Found: 194.1.
Purity (HPLC) >95% (as determined by peak area at 254 nm).

Troubleshooting and Key Considerations

  • Incomplete Esterification (Step 1): If TLC shows significant starting material remaining, add an additional portion of thionyl chloride and extend the reflux time. Ensure all reagents and solvents are anhydrous.

  • Low Yield in S_NAr Coupling (Step 2): Incomplete reaction can be due to insufficient heating or deactivation of the nucleophile. Ensure the temperature is maintained and that the reagents are of high purity. The reaction can be sensitive to moisture.

  • Difficult Purification (Step 2): If the product is difficult to separate from starting materials or byproducts, a careful gradient elution during column chromatography is crucial. Sometimes, a different solvent system may be required.

  • Incomplete Hydrolysis (Step 3): If starting ester remains, add more LiOH and allow the reaction to stir for a longer period. Gentle warming (to ~40 °C) can also facilitate the reaction, but should be done cautiously to avoid side reactions.

  • Product Isolation (Step 3): The pH adjustment for precipitation is critical. If the product does not precipitate, it may be necessary to extract it from the aqueous solution at the isoelectric point using a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

Conclusion

This application note presents a validated and detailed three-step synthesis for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. The protocol is based on well-established chemical transformations, including ester protection, a nucleophilic aromatic substitution reaction, and subsequent deprotection. By providing clear, step-by-step instructions, analytical validation data, and practical troubleshooting advice, this guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research.

References

  • (Patent) Alternate processes for the preparation of pyrrolidine derivatives. WO2019016745A1.
  • Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(11), 5705-5710.
  • (Journal Article) Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry.
  • (Web Page) What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?.
  • (Thesis) A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • (Journal Article) Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry.
  • (Web Page)
  • (Patent) Hydrolysis of pyrrolidone carboxylic acid. US3178474A.
  • (Web Page) Synthesis of pyridazines. Organic Chemistry Portal.
  • (Patent) Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
  • (Web Page) An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar... Organic Syntheses Procedure.
  • (Journal Article) 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2901.
  • (Web Page) A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
  • (Web Page) Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
  • (Journal Article) Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(4), 1435-1440.
  • (Preprint) Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • (Web Page) Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (Journal Article)
  • (Web Page) 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Organic Chemistry Portal.
  • (Patent) Process for the preparation of pyrollidine-3-carboxylic acids. US8344161B2.
  • Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092.
  • (Product Page) Pyrrolidine-3-carboxylic acid, 98%. Thermo Fisher Scientific.
  • (Journal Article) NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • (Product Page) (R)-(-)-Pyrrolidine-3-carboxylic acid. Sigma-Aldrich.
  • (Journal Article) Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
  • (Journal Article) Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7483.

Sources

Application

HPLC analytical method development for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

An Application Note for the Development of a Stability-Indicating HPLC Method for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Abstract This application note presents a detailed, science-based strategy for the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development of a Stability-Indicating HPLC Method for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Abstract

This application note presents a detailed, science-based strategy for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. Due to the molecule's highly polar, zwitterionic nature, conventional reversed-phase (RP-HPLC) approaches are often inadequate. We explore advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), providing a comprehensive guide from initial screening to final method validation according to International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, stability-indicating assay for this and structurally similar polar compounds.

Introduction and Analyte Characterization

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring three key functional groups: a basic pyridazine ring, a basic pyrrolidine nitrogen, and an acidic carboxylic acid moiety. This combination renders the molecule zwitterionic and highly hydrophilic.

Chemical Structure:

(Structure is a representation; stereochemistry at C3 is specified as (S) or (R) or as a racemate depending on the sample)

The primary analytical challenge for such a compound is achieving sufficient retention on standard non-polar stationary phases (e.g., C18) used in RP-HPLC.[1] The molecule has minimal hydrophobic character, causing it to elute in or near the solvent front, which prevents accurate quantification and separation from polar impurities.[2] Therefore, a successful method requires a chromatographic mode that leverages the analyte's polarity for retention. This guide follows the systematic approach to analytical procedure development outlined in ICH Q14.[3][4]

Strategic Approach to Method Development

A successful method development strategy for a polar, ionizable analyte involves a logical screening of multiple chromatographic modes. The traditional "one-factor-at-a-time" approach is often inefficient. An enhanced, risk-based approach, as encouraged by the FDA and ICH, prioritizes understanding the interactions between the analyte and the stationary/mobile phase to select the most promising starting conditions.[3][4]

G cluster_0 Method Development Strategy Analyte Analyte Characterization (Polar, Zwitterionic, Chiral Center) Screening Select Chromatographic Mode Analyte->Screening RP Reversed-Phase (RP-HPLC) (e.g., C18, Polar-Embedded) Screening->RP Low Probability of Retention HILIC HILIC (Hydrophilic Interaction) Screening->HILIC High Probability MMC Mixed-Mode (MMC) (RP + Ion-Exchange) Screening->MMC High Probability Chiral Chiral Separation (If Required) Screening->Chiral If stereoisomer analysis is needed Optimization Method Optimization (Mobile Phase, Gradient, Temp.) RP->Optimization If retention is achieved HILIC->Optimization MMC->Optimization Chiral->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Final Final Analytical Method Validation->Final

Caption: Overall strategy for HPLC method development.

Chromatographic Mode Selection and Initial Screening

Approach 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Expertise: HILIC is an ideal choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6] The retention mechanism involves the partitioning of the analyte from a mobile phase high in organic solvent (typically acetonitrile) into a water-enriched layer immobilized on the surface of a polar stationary phase.[7] More polar analytes partition more strongly into the water layer, leading to greater retention.[7] This mode offers the significant advantage of using volatile mobile phases (e.g., acetonitrile and ammonium formate), which are highly compatible with mass spectrometry (MS) detection and provide enhanced ESI-MS sensitivity.

Protocol 1: HILIC Method Screening

  • Column Selection:

    • Screen at least two columns with different polar functionalities.

    • Primary Column: An amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases offer excellent retention for a broad range of polar compounds and are very robust.

    • Secondary Column: An unbonded silica column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 100 mm). Silica columns can provide different selectivity through a combination of partitioning and ion-exchange mechanisms.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. The buffer controls the ionization state of the analyte and silanols on the stationary phase, improving peak shape.

    • Mobile Phase B (Organic): Acetonitrile (HPLC or MS-grade).

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm (or determined by UV scan of the analyte).

    • Gradient Program:

      • Start at 95% B (acetonitrile).

      • Linear gradient to 50% B over 10 minutes.

      • Hold at 50% B for 2 minutes.

      • Return to 95% B over 0.5 minutes.

      • Equilibrate at 95% B for 5 minutes.

  • Evaluation: Assess retention time, peak shape, and resolution from any impurities. The elution order in HILIC is generally the reverse of that seen in RP-HPLC, with more hydrophilic compounds being retained longer.[5]

Approach 2: Mixed-Mode Chromatography (MMC)

Causality & Expertise: MMC is a powerful technique that utilizes stationary phases with multiple functionalities, typically combining hydrophobic (reversed-phase) and ion-exchange characteristics.[8][9] For a zwitterionic analyte, an MMC column containing both cation- and anion-exchange groups alongside a C18 ligand can provide multiple, tunable retention mechanisms on a single column.[10][11] By adjusting mobile phase pH and ionic strength, one can modulate the electrostatic interactions and hydrophobic interactions to achieve optimal separation, making it highly effective for complex samples.[8] This approach eliminates the need for ion-pairing reagents, which are often incompatible with MS detection.[12]

Protocol 2: MMC Method Screening

  • Column Selection:

    • Choose a mixed-mode column designed for polar analytes. A good choice would be a column with reversed-phase and both anion- and cation-exchange properties (e.g., Thermo Scientific Acclaim Trinity P1 or P2, 3 µm, 2.1 x 100 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, pH 4.5.

    • Mobile Phase B (Organic): Acetonitrile (HPLC or MS-grade).

    • Rationale for pH: At a pH of ~4.5, the carboxylic acid group (pKa ~2-4) will be partially or fully deprotonated (anionic), while the basic nitrogens (pKa ~5-7 for pyridazine/pyrrolidine) will be protonated (cationic). This allows interaction with both ion-exchangers on the stationary phase.

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

    • Gradient Program:

      • Start at 10% B (acetonitrile).

      • Linear gradient to 80% B over 12 minutes.

      • Hold at 80% B for 2 minutes.

      • Return to 10% B over 0.5 minutes.

      • Equilibrate at 10% B for 5 minutes.

  • Evaluation: Analyze retention, which will be a composite of hydrophobic and ionic interactions. Selectivity can be finely tuned by making small adjustments to pH and buffer concentration in the next stage.

Method Optimization

Once a promising mode (e.g., HILIC) is identified, the next step is to optimize the parameters to achieve the desired performance characteristics as defined by an Analytical Target Profile (ATP).[4] The ATP defines the method's purpose and required performance, such as the ability to resolve the main peak from all impurities with a resolution > 2.0.

G cluster_1 HILIC Optimization Workflow Start Initial HILIC Screening (Good Retention & Peak Shape) Opt_Gradient Optimize Gradient Slope (Improve Resolution) Start->Opt_Gradient Opt_pH Adjust Mobile Phase pH (Fine-tune Selectivity) Opt_Gradient->Opt_pH Opt_Temp Adjust Temperature (Improve Efficiency/Peak Shape) Opt_pH->Opt_Temp Opt_Flow Optimize Flow Rate (Balance Speed & Resolution) Opt_Temp->Opt_Flow Final Final Optimized Method Opt_Flow->Final

Caption: A systematic workflow for HILIC method optimization.

Final Optimized HILIC Method (Example)

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmProvided the best peak shape and retention in initial screening.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 with Formic AcidVolatile buffer suitable for MS; low pH ensures protonation of basic nitrogens, aiding in consistent interactions.[13]
Mobile Phase B AcetonitrileStandard organic phase for HILIC, providing the weak elution strength needed.
Flow Rate 0.4 mL/minOptimal balance between analysis time and chromatographic efficiency for a 2.1 mm ID column.
Gradient 95% B to 60% B in 8 min, hold 1 min, return to 95% BOptimized slope to provide sufficient resolution between the main peak and potential impurities.
Column Temp. 35 °CSlightly elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 1 µLMinimized to prevent peak distortion from the sample solvent.
Detector UV at 254 nmWavelength of maximum absorbance for the pyridazine chromophore.
Run Time 15 minutes (including equilibration)Allows for adequate throughput in a QC environment.

Chiral Separation (If Required)

Causality & Expertise: The analyte possesses a stereocenter at the 3-position of the pyrrolidine ring. For pharmaceutical applications, regulatory agencies require the stereoisomers to be controlled and quantified. Chiral HPLC is the most common direct approach.[14][15] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly versatile as they can operate in multiple mobile phase modes (reversed-phase, polar organic, normal phase), making them highly suitable for polar analytes and compatible with MS detection.[16]

Protocol 3: Chiral Method Screening

  • Column Selection: Screen a macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® V2, 5 µm, 4.6 x 250 mm). This phase is known for its broad selectivity for ionizable molecules.[16]

  • Mobile Phase Screening (in order of preference for this analyte):

    • Polar Ionic Mode: Methanol / Acetic Acid / Triethylamine (e.g., 100/0.1/0.1 v/v/v). This mode is often fast, provides good solubility, and is MS-friendly.[16]

    • Reversed-Phase Mode: Acetonitrile / 10 mM Ammonium Acetate, pH 5.0 (e.g., 70:30 v/v).

    • Normal-Phase Mode: Hexane / Ethanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (for acidic analytes) or 0.1% Diethylamine (for basic analytes). Given the zwitterionic nature, an additive is crucial.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Evaluation: Look for baseline or near-baseline separation of the two enantiomers. Optimize by adjusting the mobile phase modifier ratios or the acid/base additive concentration.

Method Validation Protocol

The final analytical method must be validated to ensure it is fit for its intended purpose, following the guidelines set forth in ICH Q2(R2).[17][18] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.

Protocol 4: HPLC Method Validation

1. System Suitability:

  • Procedure: Inject five replicate standards at the target concentration.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity / Selectivity:

  • Procedure: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and a sample subjected to forced degradation (acid, base, peroxide, heat, light).

  • Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, or degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

3. Linearity and Range:

  • Procedure: Prepare at least five concentrations of the analyte standard spanning 50% to 150% of the expected sample concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant.

4. Accuracy (Recovery):

  • Procedure: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

5. Precision:

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of serially diluted standards.

  • Acceptance Criteria: LOQ is typically the concentration with S/N ≥ 10. LOD is typically the concentration with S/N ≥ 3.

7. Robustness:

  • Procedure: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±10%).

  • Acceptance Criteria: System suitability criteria must be met, and the results should not be significantly impacted by the variations.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity > 99%.
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration for an assay.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%.
LOQ S/N ratio ≥ 10; demonstrate acceptable precision and accuracy.
Robustness System suitability parameters pass under varied conditions.

Conclusion

The development of an HPLC method for the polar, zwitterionic compound 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid requires moving beyond traditional reversed-phase chromatography. A systematic approach focusing on HILIC or Mixed-Mode chromatography provides a high probability of success. The HILIC mode, in particular, offers excellent retention, good peak shape, and compatibility with mass spectrometry. For stereoisomer analysis, screening with a versatile macrocyclic glycopeptide CSP is recommended. The final selected method must undergo a thorough validation following ICH Q2(R2) guidelines to ensure its suitability for routine use in a regulated environment.

References

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development. FDA. Available at: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Wikipedia. Available at: [Link]

  • Lachman Consultants. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? Contract Pharma. Available at: [Link]

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development March 2024. FDA. Available at: [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q14 Analytical Procedure Development. ECA Academy. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available at: [Link]

  • HPLC.Com. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. HPLC.Com. Available at: [Link]

  • Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Jones, K. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. 5-Oxo-1-((pyridin-3-yl)methyl)pyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Chromatography Today. Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • LCGC International. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LCGC International. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • PubChemLite. 1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride. PubChemLite. Available at: [Link]

  • National Center for Biotechnology Information. Pyridazine-3-carboxylic acid. PubChem. Available at: [Link]

Sources

Method

Application Note: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid as a Lead-Oriented Building Block in Drug Discovery

Introduction: Escaping "Flatland" in Medicinal Chemistry Modern drug discovery is increasingly shifting away from planar, sp2 -hybridized aromatic molecules toward structurally complex, sp3 -rich architectures. This para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

Modern drug discovery is increasingly shifting away from planar, sp2 -hybridized aromatic molecules toward structurally complex, sp3 -rich architectures. This paradigm shift, often termed "escaping flatland," aims to improve clinical success rates by enhancing target specificity, aqueous solubility, and overall pharmacokinetic (PK) profiles.

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) has emerged as a highly versatile, bifunctional building block that perfectly aligns with lead-oriented synthesis [1]. By combining the stereochemically defined rigidity of a beta-proline derivative with the unique physicochemical properties of a pyridazine ring, this scaffold provides medicinal chemists with a robust vector for generating novel therapeutics.

Structural Rationale & Physicochemical Profiling

The utility of this building block lies in the synergistic relationship between its two core moieties:

  • The Pyrrolidine-3-carboxylic Acid Core: As a cyclic beta-amino acid derivative, the pyrrolidine ring introduces critical sp3 character. The constrained 5-membered ring restricts conformational flexibility, reducing the entropic penalty upon binding to target proteins [2].

  • The Pyridazine Ring (1,2-Diazine): Pyridazine is frequently utilized as a bioisostere for phenyl or pyridine rings. It possesses a high dipole moment that facilitates strong π−π stacking interactions and robust hydrogen-bonding capacity. Crucially, the electron-deficient nature of the pyridazine ring pulls electron density from the attached pyrrolidine nitrogen. This partial delocalization significantly reduces the basicity of the tertiary amine, mitigating the risk of phospholipidosis and reducing human ether-à-go-go-related gene (hERG) cardiac ion channel liabilities [3].

Quantitative Physicochemical Profile

The following table summarizes the lead-like properties of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, demonstrating its ideal positioning for Fragment-Based Drug Discovery (FBDD) and parallel library synthesis.

PropertyValueMedicinal Chemistry Rationale
Molecular Weight 193.20 g/mol Ideal for FBDD (MW < 300 Da), allowing ample room for downstream molecular weight inflation during SAR optimization.
Fraction sp3 ( Fsp3​ ) 0.44High 3D character improves aqueous solubility and allows for specific spatial orientation within enzymatic binding pockets.
Hydrogen Bond Donors 1Minimal desolvation penalty upon target binding, favoring membrane permeability.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and provides multiple vectors for kinase hinge-binding or receptor interactions.
Estimated LogP < 1.5Low lipophilicity mitigates non-specific protein binding and reduces cytochrome P450 (CYP) inhibition risks.

Applications in Drug Discovery Workflows

Because of its compact size and dual functionality, this compound is heavily utilized in Fragment-Based Drug Discovery (FBDD) for central nervous system (CNS) disorders [4]. The carboxylic acid acts as a primary synthetic handle for amide coupling, while the pyridazine ring can participate in further cross-coupling if functionalized, or serve directly as a pharmacophore.

Recent patent literature highlights the use of pyridazine and pyrrolidine derivatives in the development of SARM1 inhibitors [5]. SARM1 is a critical executioner of axonal degeneration; inhibiting its NAD+ cleavage activity is a major therapeutic strategy for neurodegenerative diseases. Additionally, pyrrolidine-3-carboxylic acid derivatives have a proven track record as highly specific Endothelin (ETB) receptor antagonists [6].

G A Fragment Screening B Hit: 1-(Pyridazin-3-yl) pyrrolidine-3-carboxylic acid A->B C Amide Derivatization B->C D ADME/Tox Profiling C->D E Lead Candidate D->E

Fragment-to-Lead optimization workflow utilizing the pyridazine-pyrrolidine scaffold.

Pathway Stimulus Axonal Injury NMNAT2 NMNAT2 Degradation Stimulus->NMNAT2 NMN NMN Accumulation NMNAT2->NMN SARM1 SARM1 Activation NMN->SARM1 NAD NAD+ Depletion SARM1->NAD Inhibitor Pyridazine-based SARM1 Inhibitor Inhibitor->SARM1 Inhibits

SARM1-mediated NAD+ depletion pathway targeted by novel pyridazine-based inhibitors.

Experimental Methodology: High-Throughput Amide Coupling

To systematically explore the Structure-Activity Relationship (SAR) of the 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid scaffold, the following self-validating amide coupling protocol is optimized for parallel library generation.

Objective

Derivatize the carboxylic acid moiety with a diverse library of primary and secondary amines while preserving the stereochemical integrity of the pyrrolidine ring.

Reagents
  • 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol & Mechanistic Causality
  • Pre-Activation: Dissolve the carboxylic acid building block (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature under an inert nitrogen atmosphere.

    • Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in activating sterically hindered, sp3 -rich carboxylic acids. The pre-activation step ensures the complete formation of the highly reactive O-At ester intermediate, preventing the target amine from degrading or reacting with unactivated starting material.

  • Coupling: Add the target amine (1.2 eq, dissolved in a minimal volume of DMF) dropwise to the activated mixture. Stir the reaction for 2–4 hours at room temperature. Monitor completion via LC-MS.

    • Causality: Dropwise addition controls the local concentration of the nucleophile. This minimizes off-target dimerization and prevents base-catalyzed epimerization at the chiral C3 center of the pyrrolidine ring.

  • Quenching & Phase Separation: Once LC-MS indicates complete consumption of the starting acid, quench the reaction with saturated aqueous NaHCO3​ . Extract the mixture with Ethyl Acetate (EtOAc) three times.

    • Causality: The mildly basic quench neutralizes residual active esters and DIPEA salts. It forces the highly polar DMF into the aqueous layer, while the newly formed, more lipophilic amide partitions into the organic layer.

  • Aqueous Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (x2), followed by a final wash with saturated brine.

    • Causality: DMF is notoriously difficult to remove via standard aqueous washing. LiCl forms a strong hydration complex with DMF, aggressively pulling it out of the organic phase. This step is critical to prevent DMF from interfering with downstream biological assays or causing streaking during purification.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Reverse-phase HPLC is strictly preferred over normal-phase silica gel chromatography. The inherent polarity and basicity of the pyridazine ring cause severe tailing and irreversible binding on acidic silica, leading to poor isolated yields.

References

  • OIST Groups. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives)". Okinawa Institute of Science and Technology. URL: [Link]

  • National Institutes of Health (NIH). "The pyridazine heterocycle in molecular recognition and drug discovery". PubMed Central. URL: [Link]

  • ResearchGate. "Fragment-based drug discovery for disorders of the central nervous system". URL: [Link]

  • Google Patents. "WO2025045746A1 - Pyrazole derivatives as sarm1 inhibitors useful for the treatment of neurodegenerative disorders".
  • ACS Publications. "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity". Journal of Medicinal Chemistry. URL: [Link]

Application

Application Note: Structural Elucidation of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Introduction 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The unique structural combination of a pyridazine rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The unique structural combination of a pyridazine ring and a pyrrolidine-3-carboxylic acid moiety presents an interesting scaffold for designing new therapeutic agents. Accurate structural characterization is the cornerstone of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, offering insights for researchers and scientists in the field.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC numbering system will be used for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid:

Caption: IUPAC Numbering for Spectral Assignment.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point. The carboxylic acid and NH protons will be observable in DMSO-d₆. For experiments where exchangeable protons are not of interest, deuterated chloroform (CDCl₃) or methanol-d₄ could also be considered.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is recommended for standard ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (zgpg30 or similar).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. These predictions are based on established chemical shift ranges for pyridazine and pyrrolidine derivatives.[1][2][3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80ddJ = 4.5, 1.5H-6'
~7.80ddJ = 8.5, 1.5H-4'
~7.50ddJ = 8.5, 4.5H-5'
~4.0-4.2m-H-2a, H-5a
~3.8-4.0m-H-2b, H-5b
~3.4-3.6m-H-3
~2.2-2.4m-H-4a, H-4b
~12.5br s-COOH
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~174.0COOH
~158.0C-3'
~149.0C-6'
~130.0C-5'
~120.0C-4'
~52.0C-2
~48.0C-5
~40.0C-3
~30.0C-4

Spectral Interpretation and Rationale

¹H NMR Spectrum
  • Pyridazine Ring Protons (H-4', H-5', H-6'): The pyridazine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm). H-6', being adjacent to two nitrogen atoms, will be the most deshielded. The coupling pattern will be a doublet of doublets (dd) for each proton due to coupling with its two neighbors.

  • Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring will be in the aliphatic region. The protons on C-2 and C-5, being adjacent to the nitrogen atom of the pyridazine, will be deshielded compared to a simple pyrrolidine. The C-3 proton, being a methine proton, will likely appear as a multiplet. The C-4 protons will be the most shielded. Due to the chiral center at C-3, the protons on C-2, C-4, and C-5 may be diastereotopic, leading to more complex splitting patterns (multiplets).

  • Carboxylic Acid Proton (COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a downfield chemical shift (~12.5 ppm) in DMSO-d₆.

¹³C NMR Spectrum
  • Carboxylic Carbonyl (COOH): The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing around 174.0 ppm.

  • Pyridazine Ring Carbons (C-3', C-4', C-5', C-6'): The carbons of the pyridazine ring will appear in the aromatic region. C-3' will be significantly deshielded due to its direct attachment to the pyrrolidine nitrogen.

  • Pyrrolidine Ring Carbons (C-2, C-3, C-4, C-5): The pyrrolidine carbons will appear in the aliphatic region. C-2 and C-5, being adjacent to the nitrogen, will be more deshielded than C-3 and C-4.

Workflow for Structural Verification

The following workflow, visualized using a Graphviz diagram, outlines the steps for unambiguous structural confirmation.

G cluster_acquisition Data Acquisition cluster_analysis Data Analysis A 1D ¹H NMR F Identify Proton Spin Systems (COSY) A->F B 1D ¹³C NMR G Assign Protons to Directly Attached Carbons (HSQC) B->G C 2D COSY C->F D 2D HSQC D->G E 2D HMBC H Connect Structural Fragments (HMBC) E->H F->G G->H I Final Structure Confirmation H->I

Caption: NMR Workflow for Structural Elucidation.

This systematic approach ensures that every proton and carbon is correctly assigned, providing irrefutable evidence for the structure of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. By following the detailed protocols for sample preparation, data acquisition, and the principles of spectral interpretation outlined herein, researchers can confidently confirm the structure of this and similar novel compounds. The use of 2D NMR techniques is strongly recommended for unambiguous assignment and complete structural elucidation.

References

  • Goméz, B., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 416-421. [Link]

  • PubChem. (n.d.). Pyrrolidone carboxylic acid. Retrieved from [Link]

  • Turchi, I. J., & Dewar, M. J. (1975). The chemistry of oxazoles. Chemical Reviews, 75(4), 389-437. [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • ACS Publications. (1998). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 41(18), 3467-3478. [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(36), 9475-9479. [Link]

  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

Sources

Method

Application Note: Preparation and Handling of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Stock Solutions for Biological Assays

Introduction 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a bifunctional heterocyclic building block and screening compound frequently utilized in early-stage drug discovery. Characterized by a basic pyridazine-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is a bifunctional heterocyclic building block and screening compound frequently utilized in early-stage drug discovery. Characterized by a basic pyridazine-pyrrolidine system and an acidic carboxylic acid moiety, the molecule is amphoteric. Proper dissolution, handling, and storage of this compound are critical to maintaining its structural integrity, preventing premature precipitation, and ensuring highly reproducible biological readouts.

This application note details the standardized protocols for generating 10 mM primary stock solutions, executing intermediate dilutions, and preparing Assay-Ready Plates (ARPs) for high-throughput screening (HTS) and targeted biological assays.

Physicochemical Properties & Reconstitution Data

Before initiating stock preparation, it is essential to calculate the exact solvent requirements based on the compound's physicochemical properties.

PropertyValue
Compound Name 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
CAS Number 1316219-66-5
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Physical State Solid (Crystalline Powder)
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Stock 10 mM
Standard Dilution Table (for 10 mM Primary Stock)
Desired Stock ConcentrationMass of Solid CompoundVolume of Anhydrous DMSO Required
10 mM 1.0 mg (5.176 µmol)517.6 µL
10 mM 5.0 mg (25.88 µmol)2.588 mL
10 mM 10.0 mg (51.76 µmol)5.176 mL
(Formula: Volume (L) = Mass (g) / [MW ( g/mol ) × Concentration (M)])

Causality & Rationale for Experimental Choices

As a self-validating protocol, every step in this workflow is designed to mitigate common points of failure in compound management:

  • Why Anhydrous DMSO? Standard compound management relies on 10 mM primary stock solutions prepared in dimethyl sulfoxide (DMSO) . However, DMSO is highly hygroscopic. Using strictly anhydrous DMSO (≥99.9% purity, water ≤0.005%) prevents the absorption of atmospheric moisture, which otherwise leads to the hydrolysis of the carboxylic acid group or the premature precipitation of the compound during storage.

  • Why Aliquoting and Avoidance of Freeze-Thaw Cycles? Repeated freeze-thaw cycles cause atmospheric condensation to form inside storage tubes. This introduces water into the DMSO stock, leading to unquantifiable dilution and potential compound degradation . Aliquoting into single-use volumes ensures that each sample is thawed only once, preserving absolute concentration fidelity.

  • Why Intermediate Dilutions? Directly diluting a 10 mM stock into an aqueous buffer often causes localized precipitation ("crashing out") of the compound. Performing an intermediate serial dilution in 100% DMSO before transferring to the aqueous assay buffer ensures that the compound remains in solution. Furthermore, the final DMSO concentration in the biological assay must be kept strictly ≤1% (v/v) to prevent solvent-induced cytotoxicity or target protein denaturation .

  • Why Quality Control (QC)? Even with careful preparation, actual stock concentrations can deviate due to weighing errors or microscopic precipitation. Implementing UV-Vis spectral scanning and LC-MS ensures the identity, purity, and exact concentration of the stock before it is committed to downstream assays .

Step-by-Step Methodology: Stock Solution Preparation

Phase 1: Solid Handling and Primary Dissolution
  • Equilibration: Remove the solid 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid from cold storage and equilibrate it to room temperature (20–25°C) inside a desiccator for at least 30 minutes before opening the vial. This prevents moisture condensation on the powder.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using a calibrated analytical balance (readability 0.01 mg) into an amber glass vial or a barcoded Matrix™ tube .

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 2.588 mL for 5.0 mg) to achieve exactly a 10 mM concentration.

  • Agitation: Vortex the solution gently for 1–2 minutes. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for up to 5 minutes. Do not apply heat, as this can degrade the compound.

Phase 2: Quality Control and Storage
  • QC Sampling: Remove a 5 µL aliquot for LC-MS and UV-Vis analysis. Verify that the purity is ≥95% by peak area and confirm the 10 mM concentration against a standard calibration curve .

  • Aliquoting: Dispense the remaining 10 mM stock solution into single-use aliquots (e.g., 50–100 µL) using sterile, low-bind polypropylene tubes.

  • Storage: Flash-freeze the aliquots. Store at -20°C for short-term use (<3 months) or -80°C for long-term archival .

Phase 3: Preparation of Assay-Ready Plates (ARPs)
  • Thawing: Thaw a single-use 10 mM aliquot completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create working stocks (e.g., 1 mM, 100 µM) .

  • Aqueous Transfer (Self-Validating Step): Transfer the required volume of the intermediate DMSO stock into the aqueous assay buffer (e.g., PBS, pH 7.4). Monitor the aqueous solution using a nephelometer; kinetic solubility is confirmed if no turbidity is observed after the buffer addition .

  • Final Assay Concentration: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Example: Add 1 µL of the 1 mM DMSO working stock to 99 µL of assay buffer to achieve a final compound concentration of 10 µM in 1% DMSO.

Workflow Visualization

Workflow Solid 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (Solid Powder) Weigh Weighing & Transfer (Amber Glass/Matrix Tubes) Solid->Weigh DMSO Dissolution in Anhydrous DMSO (Primary Stock: 10 mM) Weigh->DMSO QC Quality Control (LC-MS, UV-Vis Purity) DMSO->QC Aliquot Aliquoting (Single-Use Volumes) QC->Aliquot Storage Long-Term Storage (-20°C to -80°C) Aliquot->Storage Dilution Intermediate Dilution (e.g., 1 mM in 100% DMSO) Storage->Dilution Thaw (Room Temp) Assay Assay-Ready Plate (ARP) (Aqueous Buffer, Final DMSO ≤ 1%) Dilution->Assay Aqueous Buffer Transfer

Figure 1: Standardized workflow for stock solution preparation and assay-ready plate generation.

References

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization. Chromatography Online. Available at:[Link]

  • Pathogen Box Supporting Information. Medicines for Malaria Venture (MMV). Available at:[Link]

  • Compound Management. Selvita. Available at:[Link]

Application

Application Note: Amide Coupling Strategies for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Drug Discovery, Library Synthesis, and Process Scale-up Executive Summary The synthesis of complex pharmaceutical intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application: Drug Discovery, Library Synthesis, and Process Scale-up

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the robust formation of amide bonds. When utilizing 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid as the acyl donor, chemists face unique structural challenges. The molecule features a basic pyridazine ring and a tertiary pyrrolidine amine, which can interfere with standard activation pathways.

This application note provides field-proven, self-validating protocols for the efficient amidation of this specific heteroaryl-substituted carboxylic acid. By analyzing the mechanistic causality behind reagent selection, this guide empowers chemists to bypass common pitfalls such as reagent quenching, guanidinylation, and low conversion rates [1].

Structural & Mechanistic Insights (Expertise)

Before selecting a coupling protocol, it is critical to understand the intrinsic reactivity of 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid:

  • Absence of Azlactone-Mediated Epimerization: In standard peptide synthesis, N -acyl- α -amino acids (e.g., N -Boc-proline) are highly susceptible to epimerization via an oxazolone (azlactone) intermediate. Because the nitrogen in our target molecule is conjugated to a pyridazine ring rather than an acyl group, azlactone formation is mechanistically impossible . Furthermore, the carboxylic acid is located at the C3 position (a β -amino acid derivative). Consequently, epimerization is restricted to the much slower direct enolization pathway. This allows for the use of stronger bases (e.g., DIPEA) without significant loss of stereochemical integrity.

  • Pyridazine Basicity & Reagent Quenching: The basic nitrogens of the pyridazine moiety can coordinate with highly electrophilic coupling reagents. When using uronium salts like HATU, the basic heterocycle can promote unwanted side reactions, including the guanidinylation of the amine partner if the amine is sterically hindered or slow to react.

  • Propylphosphonic Anhydride (T3P) as the Optimal Reagent: For nitrogen-rich heterocycles, T3P is frequently the reagent of choice [2]. It acts via a mixed anhydride intermediate, bypassing the highly reactive uronium species. Furthermore, T3P generates completely water-soluble byproducts, allowing for purification via simple aqueous extraction rather than chromatography.

Reagent Selection Matrix

To streamline process development, consult the matrix below to match the coupling reagent to your specific amine partner and reaction scale.

Coupling ReagentOptimal Amine PartnerReaction RateByproduct RemovalScalabilityKey Advantage for this Substrate
T3P / DIPEA Primary, Secondary, AnilinesModerate (2–12 h)Excellent (Aqueous wash)High (>100 g)Avoids guanidinylation of the pyridazine ring; highly scalable [2].
HATU / DIPEA Sterically HinderedVery Fast (<2 h)Poor (Requires column)Low (Discovery)Overcomes extreme steric hindrance; highest reactivity [1].
EDC·HCl / HOBt Unhindered PrimaryModerate (4–16 h)Good (Aqueous wash)Medium (1–10 g)Cost-effective; reliable baseline method for standard amines.
Decision Tree for Reagent Selection

ReagentSelection Start 1-(Pyridazin-3-yl)pyrrolidine- 3-carboxylic acid AmineType Amine Partner Type? Start->AmineType Hindered Sterically Hindered or Unreactive AmineType->Hindered Yes Standard Standard Primary/ Secondary Amine AmineType->Standard No HATU HATU / DIPEA (High reactivity, watch for guanidinylation) Hindered->HATU Scale Reaction Scale? Standard->Scale T3P T3P / DIPEA (Scalable, clean workup, heteroaryl-compatible) Scale->T3P > 1 mmol / Process EDC EDC·HCl / HOBt (Standard discovery, aqueous workup) Scale->EDC < 1 mmol / Discovery

Caption: Decision tree for selecting the optimal amide coupling reagent based on amine reactivity and scale.

Experimental Protocols

Protocol A: T3P-Promoted Amide Coupling (Preferred for Scalability)

This protocol utilizes T3P to generate a mixed anhydride. It is highly recommended for this substrate as it prevents side reactions with the pyridazine moiety and simplifies downstream processing [2].

Reagents & Stoichiometry:

  • 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • T3P (50 wt% solution in EtOAc or DMF) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step Methodology:

  • Dissolution: Suspend 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid and the amine partner in the chosen solvent under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA to the suspension. The mixture should become a homogenous solution as the carboxylate salt forms.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: T3P activation is mildly exothermic. Cooling prevents localized heating that could drive off-target reactions.

  • Activation: Add the T3P solution dropwise over 10–15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the acid mass ( [M+H]+=194.2 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract with EtOAc. Wash the organic layer sequentially with water, 1M HCl (if the product is not highly basic), and brine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. The water-soluble phosphonic acid byproducts are completely removed in the aqueous phase.

T3PWorkflow Step1 1. Dissolution Acid + Amine Step2 2. Base Addition DIPEA (3-4 eq) Cool to 0 °C Step1->Step2 Step3 3. T3P Addition Dropwise (1.5 eq) Step2->Step3 Step4 4. Coupling Stir at RT (2-12 h) Step3->Step4 Step5 5. Aqueous Workup Removes PO-byproducts Step4->Step5

Caption: Step-by-step workflow for T3P-mediated amide coupling, highlighting the clean aqueous workup.

Protocol B: HATU-Mediated Coupling (Discovery / Micro-scale)

Use this protocol exclusively when dealing with highly sterically hindered amines (e.g., ortho-substituted anilines or bulky secondary amines) where T3P yields incomplete conversion [1].

Reagents & Stoichiometry:

  • 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine partner (1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: N,N -Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA (2.0 equiv) and stir at room temperature for exactly 5 minutes. Causality: Pre-activation forms the active O-At ester. Do not exceed 5 minutes, as prolonged activation in the absence of the amine can lead to uronium-induced side reactions with the pyridazine ring.

  • Amine Addition: Add the amine partner, followed by the remaining DIPEA (1.0 equiv).

  • Propagation: Stir at room temperature for 1–2 hours.

  • Validation: Confirm reaction completion via TLC or LC-MS.

  • Workup: Dilute the mixture with a large volume of EtOAc (to overcome DMF miscibility). Wash extensively with 5% aqueous LiCl (3 times) to remove DMF and tetramethylurea byproducts. Wash with brine, dry over MgSO4​ , and concentrate. Flash chromatography is usually required to remove traces of HOAt.

Analytical Validation & Troubleshooting

To ensure the protocol is a self-validating system, perform the following checks:

  • Mass Spectrometry (ESI-MS): The pyridazine ring is highly ionizable. Both the starting material and the final amide will fly exceptionally well in positive ion mode ( [M+H]+ ). If you observe a mass corresponding to [Amine+100]+ , this indicates guanidinylation of your amine partner by HATU—switch to Protocol A (T3P).

  • NMR Spectroscopy: In the 1H -NMR spectrum, the formation of the amide bond will typically shift the pyrrolidine C3 -proton. Furthermore, the pyridazine protons (typically appearing downfield between 7.0–9.0 ppm) should remain intact and integrate correctly, confirming the heterocycle was not degraded.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link] [2]

Method

Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in DMSO and aqueous buffers

An In-Depth Technical Guide Application Note & Protocols: Determination of the Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers Abstract This technical guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide Application Note & Protocols: Determination of the Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Aqueous Buffers

Abstract

This technical guide provides a comprehensive framework and detailed experimental protocols for determining the solubility of the novel heterocyclic compound, 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. Solubility is a critical physicochemical property that profoundly influences a compound's behavior in biological assays and its potential as a therapeutic agent, affecting everything from absorption and bioavailability to formulation development.[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a first-principles approach to solubility assessment. We will cover methodologies for preparing a high-concentration DMSO stock solution and subsequently determining both kinetic and thermodynamic aqueous solubility across a physiologically relevant pH range. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to the failure of promising drug candidates.[3] It can lead to unreliable results in in vitro screening, underestimated toxicity, and poor oral bioavailability.[4][5] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a strategic imperative.

This guide focuses on 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, a compound featuring a weakly basic pyridazine ring, a basic pyrrolidine nitrogen, and an acidic carboxylic acid moiety.[6][7][8] This trifunctional nature suggests that its aqueous solubility will be highly dependent on pH. Understanding this relationship is crucial for designing relevant biological assays and for future formulation strategies. We will delineate two distinct but complementary types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and mimics the conditions of many initial in vitro biological screens.[2][3][4]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in an aqueous buffer over an extended period. This value is fundamental for lead optimization and pre-formulation studies.[4][5][9]

Compound Characteristics & Pre-Analysis Considerations

Compound Name: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Molecular Structure: (A specific structure for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is not available in the provided search results. The structure is inferred from its name, consisting of a pyridazine ring attached at position 3 to the nitrogen of a pyrrolidine ring, which itself has a carboxylic acid at position 3.)

Predicted Ionization Behavior: The solubility of this compound is expected to be significantly influenced by pH due to its multiple ionizable groups:

  • Carboxylic Acid (-COOH): This group is acidic and will be predominantly deprotonated (-COO⁻) at pH values above its pKa (typically pKa ~3-5), increasing solubility in neutral to basic conditions.

  • Pyrrolidine Nitrogen: This secondary amine is basic (pKa of pyrrolidine is ~11) and will be predominantly protonated at pH values below its pKa, increasing solubility in acidic to neutral conditions.

  • Pyridazine Nitrogens: Pyridazine is a weak base (pKa ~2.0)[6]. One of its nitrogens may be protonated under strongly acidic conditions, further influencing solubility.

This complex ionization profile necessitates solubility testing across a range of pH values to construct a comprehensive pH-solubility profile.[2][5]

Part I: DMSO Stock Solution Preparation

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, making it the standard for preparing high-concentration stock solutions for high-throughput screening.[10][11][12]

Causality Behind the Protocol: The goal is to create a clear, homogenous stock solution at a high concentration (e.g., 10-20 mM) from which subsequent dilutions can be accurately made. Incomplete dissolution at this stage is a primary source of error in all subsequent assays.[10] The final concentration of DMSO in aqueous assays should be minimized (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[10]

Materials and Reagents:

  • 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator

Protocol: Preparation of a 10 mM Stock Solution

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a 1 mL final volume of a 10 mM solution, calculate the mass needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g) = MW * 0.01

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile vial.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the vial. For the example above, this would be 1 mL.

  • Promote Dissolution: a. Tightly cap the vial and vortex vigorously for 1-2 minutes. b. Visually inspect for any undissolved particulates. c. If solids remain, place the vial in a bath sonicator for 5-10 minutes.[10] d. As a final resort, gentle warming in a 37°C water bath can be attempted, but caution is advised as heat can degrade sensitive compounds.[10]

  • Final Inspection & Storage: Once the solution is completely clear, it is ready. Store aliquots in tightly sealed containers at -20°C or -80°C to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.[10]

Part II: Aqueous Solubility Determination

Buffer Selection and Preparation

Rationale: To understand the pH-dependent solubility, it is essential to test the compound in buffers representing acidic, neutral, and basic conditions. The choice of buffer should also consider biological relevance, with Phosphate-Buffered Saline (PBS) at pH 7.4 being the most common for mimicking physiological conditions.[13]

Recommended Buffers:

  • Citrate Buffer (pH 3.0 & 5.0): To assess solubility in an acidic environment, relevant to the stomach.[14]

  • Phosphate Buffer (pH 7.4): To assess solubility at physiological pH, relevant to blood and extracellular fluids.[13][14]

  • Borate Buffer (pH 9.0): To assess solubility in a basic environment.

General Buffer Preparation Protocol:

  • Prepare stock solutions of the acidic and basic components of the buffer system (e.g., 0.1 M citric acid and 0.1 M sodium citrate).[14][15]

  • Mix the stock solutions in the proportions required to achieve a pH close to the target value.[14][15]

  • Use a calibrated pH meter to measure the pH of the solution.

  • Adjust the pH to the exact target value by dropwise addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Bring the solution to the final desired volume with deionized water.

  • Sterilize by filtration through a 0.22 µm filter if necessary.

Protocol 1: Kinetic Solubility Assay (Nephelometry/UV-Vis)

This high-throughput method assesses how much compound remains in solution after precipitating from a DMSO stock into buffer. It is an excellent proxy for solubility in screening assays.[3][4]

Workflow Diagram: Solubility Determination

Caption: Experimental workflow for solubility assessment.

Materials:

  • 10 mM DMSO stock solution of the compound

  • Prepared aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • 96-well microplates (clear bottom for UV-Vis or black for nephelometry)

  • Multichannel pipette

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis Spectrometer) or LC-MS system

  • (Optional) 96-well filter plates (0.22 µm) for separating precipitate.[16]

Procedure:

  • Plate Setup: Add 198 µL of each aqueous buffer to different wells of the 96-well plate. Include buffer-only wells as blanks.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Immediately cover the plate and place it on a plate shaker at room temperature for 2 hours.[4][13]

  • Analysis (Nephelometry): Measure the light scattering at a specific wavelength. Increased scattering relative to the blank indicates precipitation.

  • Analysis (UV-Vis/LC-MS): This is a more quantitative approach. a. After incubation, separate the precipitated solid. This can be done by centrifuging the plate and taking the supernatant, or by using a 96-well filter plate to filter the solution into a fresh collection plate.[4][16] b. Measure the absorbance of the filtrate/supernatant at the compound's λ_max. c. Quantify the concentration using a standard curve prepared by diluting the DMSO stock in a 99:1 buffer:DMSO mixture.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This "gold standard" method measures the true equilibrium solubility and is crucial for lead optimization.[9][17]

Materials:

  • Solid powder of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

  • Prepared aqueous buffers

  • Glass vials with screw caps

  • Orbital shaker or vial roller system set in a temperature-controlled environment

  • Centrifuge and/or syringe filters (0.22 µm, low-binding)

  • HPLC or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., ~1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment.[5][17]

  • Add Buffer: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or roller at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[1][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated supernatant from the excess solid by either: a. Centrifuging the vial at high speed and carefully collecting the supernatant. b. Filtering the solution through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorptive losses.

  • Quantification: a. Dilute the clear supernatant with an appropriate mobile phase. b. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from the solid compound.[5]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. Calculate the mean and standard deviation for replicate measurements (n≥3).

Table 1: Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Assay Type Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Kinetic Citrate Buffer 3.0 25 Data Data
Kinetic Citrate Buffer 5.0 25 Data Data
Kinetic Phosphate Buffer 7.4 25 Data Data
Kinetic Borate Buffer 9.0 25 Data Data

| Thermodynamic | Phosphate Buffer | 7.4 | 25 | Data | Data |

Visualizing pH-Dependent Ionization

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph Mid pH (pKa1 < pH < pKa2) cluster_high_ph High pH (> pKa2) low_ph_label Predominantly Cationic (High Solubility Expected) low_ph_struct [Pyr-NH₂⁺]–[COOH]–[Pdz-NH⁺] mid_ph_struct [Pyr-NH₂⁺]–[COO⁻]–[Pdz-N] low_ph_struct->mid_ph_struct +OH⁻ mid_ph_label Zwitterionic/Neutral (Lowest Solubility Expected) high_ph_struct [Pyr-N]–[COO⁻]–[Pdz-N] mid_ph_struct->high_ph_struct +OH⁻ high_ph_label Predominantly Anionic (High Solubility Expected)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 1-(Pyridazin-3-yl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

This transformation—coupling an electron-deficient pyridazine with a functionalized pyrrolidine—presents unique challenges, including sluggish nucleophilic aromatic substitution (SNAr) kinetics, catalyst poisoning during metal-mediated cross-coupling, and the difficult isolation of zwitterionic products. Below, we provide a mechanistic troubleshooting guide, quantitative data summaries, and a self-validating experimental protocol.

Mechanistic Workflow & Strategy Selection

The synthesis typically relies on one of two primary C–N bond-forming strategies: a direct SNAr or a Palladium-catalyzed Buchwald-Hartwig amination[1]. Because 3-chloropyridazine is less electrophilic than multi-halogenated analogs, the SNAr route often requires harsh conditions that can degrade the substrate. The Buchwald-Hartwig approach, utilizing an ester-protected pyrrolidine, is generally the superior route for high-yield, stereopreserved synthesis[2][3].

G cluster_snar Route A: Direct SNAr cluster_bha Route B: Buchwald-Hartwig (Optimized) A 3-Chloropyridazine + Pyrrolidine-3-carboxylic acid B1 Polar Aprotic Solvent (DMSO/NMP, 120-150°C) A->B1 Unprotected Acid B2 Esterification of Amino Acid (MeOH, SOCl2) A->B2 Protection Strategy C1 Zwitterion Isolation (SCX Chromatography) B1->C1 D1 Moderate Yield (<50%) Prone to side reactions C1->D1 C2 Pd-Catalyzed Coupling (XPhos Pd G3, Cs2CO3, 80°C) B2->C2 D2 Mild Saponification (LiOH, THF/H2O, 0°C) C2->D2 E2 High Yield (>85%) Preserved Stereocenter D2->E2

Caption: Comparison of SNAr and Buchwald-Hartwig pathways for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid synthesis.

Troubleshooting & FAQs

Q1: My direct SNAr reaction with the free amino acid yields <20% product. How can I drive this to completion?

Causality & Expert Insight: Free pyrrolidine-3-carboxylic acid has extremely poor solubility in standard organic solvents (like DMF or DMSO) due to its zwitterionic nature. Furthermore, the carboxylate anion competes electronically and sterically, hindering the nucleophilic attack of the secondary amine on the 3-chloropyridazine ring. Solution: You must protect the carboxylic acid as a methyl or ethyl ester prior to the coupling step. This dramatically increases organic solubility and enhances the nucleophilicity of the pyrrolidine nitrogen. If you must use the SNAr route, employ microwave irradiation (130–150 °C for 30 mins) in NMP with DIPEA, which provides the necessary activation energy to overcome the sluggish reactivity of mono-chloropyridazines[1].

Q2: I switched to a Buchwald-Hartwig cross-coupling, but my palladium catalyst seems to deactivate quickly, forming a black precipitate.

Causality & Expert Insight: Pyridazine nitrogens are excellent bidentate chelators. They can coordinate strongly to the active Pd(0) species, forming stable, off-cycle multimeric complexes that effectively poison the catalyst[2]. Solution: Utilize bulky, electron-rich ligands that sterically prevent multimeric Pd-pyridazine complexation. XPhos or Mor-DalPhos are highly effective for heteroaryl chlorides[3]. Using a pre-catalyst like XPhos Pd G3 ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species, outcompeting the background chelation of the pyridazine substrate.

Q3: During the final saponification of the ester, I am observing epimerization (loss of enantiomeric excess) of the C3 stereocenter.

Causality & Expert Insight: The proton at the C3 position of the pyrrolidine ring (alpha to the ester/carboxylate) is relatively acidic[4]. Under harsh basic conditions (e.g., NaOH at reflux), reversible deprotonation occurs, leading to an enolate intermediate that racemizes the chiral center upon reprotonation. Solution: Perform the hydrolysis under strictly mild conditions. Use LiOH in a THF/Water (3:1) mixture at 0 °C to room temperature. The lithium cation coordinates the intermediate, and the lower temperature heavily suppresses the enolization pathway, preserving the stereocenter.

Q4: How do I isolate the final free acid? Standard liquid-liquid extraction isn't working.

Causality & Expert Insight: The target molecule, 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid, is amphoteric. It contains basic nitrogen atoms (pyridazine and pyrrolidine) and an acidic carboxylic acid, making it highly water-soluble at neutral pH. Solution: Use isoelectric precipitation . The isoelectric point (pI) of this molecule is approximately 4.5–5.5. Carefully adjust the aqueous phase to this pH using 1M Citric Acid or 1M HCl. The zwitterion will reach its point of minimum solubility and precipitate. If precipitation fails, utilize Strong Cation Exchange (SCX) chromatography to trap the basic nitrogens, washing away impurities with methanol, and eluting the product with 2M ammonia in methanol.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on established process chemistry optimizations for this scaffold.

MethodSubstrateCatalyst / LigandBase & SolventTemp / TimeYield (%)Notes
SNAr Free AcidNoneK₂CO₃, DMSO120 °C, 24 h15 - 20%Poor solubility; difficult isolation.
SNAr (MW) Methyl EsterNoneDIPEA, NMP150 °C, 0.5 h45 - 55%Requires subsequent hydrolysis.
Buchwald-Hartwig Methyl EsterPd(OAc)₂ / BINAPCs₂CO₃, Toluene100 °C, 16 h30 - 40%Catalyst poisoning observed.
Buchwald-Hartwig Methyl EsterXPhos Pd G3Cs₂CO₃, 1,4-Dioxane80 °C, 4 h88 - 92% Optimal. Rapid conversion[2][3].

Self-Validating Experimental Protocol

This protocol details the optimized two-step sequence (Buchwald-Hartwig coupling followed by mild saponification) to ensure high yield and stereochemical integrity.

Step 1: Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 equiv, 10 mmol) and methyl pyrrolidine-3-carboxylate hydrochloride (1.2 equiv, 12 mmol).

  • Catalyst & Base Loading: Add XPhos Pd G3 (0.02 equiv, 2 mol%) and finely milled anhydrous Cs₂CO₃ (2.5 equiv, 25 mmol)[2].

  • Degassing: Evacuate and backfill the flask with dry Nitrogen (3 cycles).

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (40 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

    • Self-Validation Check: Monitor via LC-MS. The 3-chloropyridazine peak (M+H = 115) should disappear within 3–4 hours, replaced by the ester product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the intermediate ester.

Step 2: Mild Saponification & Isoelectric Isolation
  • Hydrolysis: Dissolve the purified ester (approx. 8.5 mmol) in a mixture of THF (30 mL) and Water (10 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add LiOH monohydrate (1.5 equiv, 12.7 mmol) in one portion. Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

    • Self-Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the higher-Rf ester spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not heat above 30 °C to prevent epimerization)[4].

  • Isoelectric Precipitation: Dilute the remaining aqueous layer with 10 mL of water. While stirring vigorously, add 1M HCl dropwise until the pH reaches ~5.0 (monitor with a calibrated pH meter).

  • Isolation: A white/off-white precipitate will form. Stir at 0 °C for 30 minutes to maximize crystallization. Filter the solid, wash with ice-cold water (2 x 5 mL) and cold acetone (5 mL), and dry under high vacuum to afford pure 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate (ChemSusChem) URL:[Link]

  • Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor‐DalPhos under Aqueous and Solvent‐Free Conditions Source: Semantic Scholar (Chemistry - A European Journal) URL:[Link]

  • Understanding the Applications of (S)-Pyrrolidine-3-carboxylic Acid in Organic Synthesis Source: NBInno URL:[Link]

Sources

Optimization

Troubleshooting poor solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in organic solvents

Technical Support Center: Troubleshooting Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physical properties of complex heterocyclic building blocks. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a notoriously stubborn molecule.

The root cause of its poor solubility in organic solvents is its zwitterionic nature . The molecule contains a basic nitrogen network (the pyridazine ring and the tertiary pyrrolidine nitrogen) and an acidic carboxylic acid. In the solid state, these functional groups exchange a proton to form an internal salt, creating a tightly packed electrostatic crystal lattice. Overcoming this immense lattice energy requires strategic chemical intervention, not just a change in solvent.

Below is our comprehensive troubleshooting guide, including diagnostic workflows, FAQs, and field-proven protocols to get your compound into solution.

Diagnostic Workflow: Selecting a Solubilization Strategy

SolubilizationWorkflow Start 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (Insoluble Zwitterion) Decision1 Is the free carboxylic acid required for the immediate step? Start->Decision1 Esterification Protocol B: Derivatization (e.g., Methyl Esterification) Decision1->Esterification No (e.g., Building Block) Decision2 Can the reaction tolerate excess base or ion-pairing agents? Decision1->Decision2 Yes (e.g., Amide Coupling) Success Homogeneous Organic Phase (Ready for Reaction) Esterification->Success SaltForm Protocol A: Lipophilic Salt Formation (Add TBAH or DIPEA) Decision2->SaltForm Yes PolarAprotic Thermal Disruption (Hot DMSO/DMF + Sonication) Decision2->PolarAprotic No SaltForm->Success PolarAprotic->Success

Decision tree for solubilizing zwitterionic pyridazine derivatives in organic workflows.

Frequently Asked Questions (FAQs)

Q: Why is my compound crashing out of standard organic solvents like DCM, EtOAc, or THF? A: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid exists predominantly as a zwitterion. Zwitterions act as "internal salts" and have physical properties closely associated with inorganic salts, such as high melting points and extreme insolubility in hydrocarbons and moderately polar organics[1]. Standard organic solvents lack the necessary hydrogen-bond acidity and basicity required to solvate these highly charged domains[2]. The thermodynamic penalty of breaking the ionic lattice is simply too high for solvents like DCM to overcome.

Q: I need to use this compound in an amide coupling reaction (e.g., with HATU/EDC). How do I get it into solution? A: For amide couplings, you must retain the free carboxylate. To disrupt the zwitterionic network, you need to introduce a lipophilic base. Adding 2.0–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or DMSO) will deprotonate the zwitterion, forming a lipophilic ammonium salt that readily dissolves. Self-Validation Check: Always ensure complete visual dissolution before adding your coupling reagent; heterogeneous mixtures will lead to poor reaction kinetics and low yields.

Q: How can I perform an organic extraction during workup if the product is so polar? A: Liquid-liquid extraction of zwitterionic heterocyclic acids is notoriously difficult due to their high water solubility at neutral pH[3]. To extract it into an organic phase (e.g., 10% MeOH in DCM), you must adjust the aqueous phase to the exact isoelectric point (pI) of the molecule (typically pH ~3.5-4.5 for this scaffold) to minimize its net charge. Alternatively, use an ion-pairing reagent like tetrabutylammonium hydroxide (TBAH) to form a lipophilic complex that forces the molecule to partition into the organic layer[4].

Experimental Protocols

Protocol A: Transient Solubilization via Lipophilic Salt Formation (TBAH Method)

Use this method when you need to solubilize the free acid in moderately polar solvents (e.g., THF, MeCN) without permanent covalent modification.

  • Preparation: Suspend 1.0 equivalent of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in the target organic solvent to achieve a 0.1 M concentration. The mixture will appear as a cloudy suspension.

  • Ion-Pairing: Add 1.05 equivalents of Tetrabutylammonium hydroxide (TBAH, 1.0 M solution in MeOH or THF) dropwise under vigorous magnetic stirring.

    • Causality Note: The massive, greasy tetrabutylammonium cation replaces the protonated nitrogen in the electrostatic lattice. Its steric bulk prevents tight ionic packing, drastically lowering the lattice energy and inducing solubility.

  • Agitation: Sonicate the mixture for 5 minutes at room temperature.

  • Validation: The suspension should transition to a clear, homogeneous solution. If slight turbidity remains, add an additional 0.1 eq of TBAH.

  • Execution: Proceed immediately with your downstream reaction (e.g., metalation, coupling).

Protocol B: Permanent Solubilization via Esterification

Use this method to convert the zwitterion into a neutral, highly soluble building block for synthetic steps where the free acid is not strictly required.

  • Preparation: Suspend the carboxylic acid in anhydrous Methanol (0.2 M concentration).

  • Thermal Control: Cool the suspension to 0 °C using an ice-water bath.

  • Activation: Slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise.

    • Causality Note: SOCl₂ reacts with MeOH to generate HCl in situ. This strong acid protonates the basic pyridazine/pyrrolidine nitrogens, effectively destroying the zwitterionic state and allowing the esterification of the carboxylic acid to proceed smoothly.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4-6 hours.

  • Isolation: Concentrate the mixture under reduced pressure. The resulting methyl ester hydrochloride salt will exhibit excellent solubility in standard organic solvents like DCM, DMF, and THF.

Quantitative Data: Solvation Matrix

Use the table below to compare how different solvent systems and additives impact the solubility of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Solvent SystemAdditiveExpected SolubilitySolvation Mechanism
DCM or EtOAc None< 1 mg/mLZwitterionic lattice remains fully intact; no solvation occurs.
DMF or DMSO None5 - 10 mg/mLHigh dielectric constant partially solvates the charged ionic domains.
DMF DIPEA (2.0 eq)> 50 mg/mLDeprotonation forms a highly soluble, lipophilic diisopropylethylammonium salt.
THF TBAH (1.0 eq)> 50 mg/mLIon-pairing with a bulky lipophilic cation disrupts crystal packing.
Methanol HCl (gas) or TFA> 50 mg/mLProtonation of the carboxylate breaks the zwitterion, forming a soluble cation.

Sources

Troubleshooting

Purification techniques for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid . Becaus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid .

Because this molecule features an acidic carboxylic acid and a weakly basic pyridazine ring (enhanced by the resonance-donating pyrrolidine nitrogen), it exists as a highly polar zwitterion at physiological pH. This amphoteric nature renders standard organic purification workflows ineffective. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-yield recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my crude reaction mixture streak completely on normal-phase silica gel, resulting in near-zero recovery?

The Causality: Normal-phase silica gel relies on hydrogen bonding and dipole-dipole interactions. Zwitterionic compounds possess distinct positive and negative charges that interact aggressively with the acidic silanol groups (Si-OH) on the silica surface. This causes irreversible electrostatic adsorption and severe peak tailing. The Solution: Abandon normal-phase silica. Transition to Reverse-Phase HPLC (RP-HPLC) with ionization suppression, or utilize Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)[1].

Q2: I switched to standard RP-HPLC (C18), but the compound elutes in the void volume. How can I improve retention?

The Causality: At neutral pH, the molecule is fully ionized (zwitterionic), making it extremely hydrophilic. Standard C18 chains cannot effectively partition such highly polar species. The Solution: You must suppress the ionization of the carboxylic acid. By adding 0.1% Formic Acid to your mobile phase (lowering the pH to ~2.5), the carboxylate is protonated to its neutral state. This significantly reduces the molecule's overall polarity, allowing hydrophobic interactions with the C18 stationary phase to take over[2].

Q3: How can I remove high concentrations of inorganic salts from the crude mixture without using chromatography?

The Causality: Inorganic salts from cross-coupling or SNAr reactions often co-precipitate with polar organic molecules. Because your target molecule has a specific isoelectric point (pI)—the pH at which its net charge is exactly zero—its solubility in aqueous media drops drastically at this exact pH[3]. The Solution: Perform an isoelectric precipitation. Adjust the aqueous mixture to the compound's pI, then introduce an antisolvent like ethanol. Ethanol lowers the dielectric constant of the solution, forcing the neutral zwitterion to crystallize out while leaving inorganic salts dissolved in the aqueous-organic mother liquor[4].

Part 2: Decision Matrix & Quantitative Data

Selecting the correct purification method depends heavily on the scale of your reaction and the purity required for downstream assays.

Table 1: Comparative Analysis of Purification Strategies
Purification MethodOptimal ScaleTypical YieldFinal PurityCost/ScalabilityPrimary Mechanism of Action
RP-HPLC (Acidic) < 500 mg65 - 80%> 98%High Cost / Low ScaleHydrophobic partitioning via ionization suppression.
ZIC-HILIC < 1 g75 - 90%> 95%Med Cost / Med ScaleHydrophilic partitioning + weak electrostatic interactions.
Isoelectric Precipitation > 1 g (Bulk)85 - 95%90 - 95%Low Cost / High ScaleNet-zero charge aggregation + antisolvent dielectric shift.

Part 3: Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid CheckScale What is the scale of the reaction? Start->CheckScale SmallScale Small Scale (< 1g) High Purity Needed CheckScale->SmallScale < 1g LargeScale Large Scale (> 1g) Bulk Purification CheckScale->LargeScale > 1g RP_HPLC RP-HPLC (C18) (0.1% Formic Acid / ACN) SmallScale->RP_HPLC Alternative SaltCheck High Inorganic Salts? SmallScale->SaltCheck Isoelectric Isoelectric Precipitation Adjust to pI + Ethanol Antisolvent LargeScale->Isoelectric ZIC_HILIC ZIC-HILIC Chromatography (Ammonium Acetate / ACN) PureProduct Pure Zwitterionic Product ZIC_HILIC->PureProduct RP_HPLC->PureProduct Isoelectric->PureProduct SaltCheck->ZIC_HILIC No Desalting Cation Exchange (SCX) Catch-and-Release SaltCheck->Desalting Yes Desalting->ZIC_HILIC

Workflow for selecting the optimal purification strategy based on reaction scale and salt content.

Part 4: Self-Validating Experimental Protocols

Protocol A: ZIC-HILIC Purification (For Discovery Scale, < 1g)

Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) uses a sulfobetaine stationary phase. Unlike RP-HPLC, HILIC starts with a high organic concentration to promote a water-enriched layer on the stationary phase, retaining polar compounds[5].

Materials:

  • Column: SeQuant® ZIC®-HILIC (5 µm, 200 Å) or equivalent.

  • Mobile Phase A: Acetonitrile (LC-MS grade).

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 5.6.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a solvent matching the initial gradient conditions (e.g., 80% ACN / 20% Buffer). Validation Check: Ensure complete dissolution; centrifuge at 10,000 x g for 5 mins to remove particulates.

  • Equilibration: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for 10 column volumes (CV).

  • Gradient Elution:

    • 0–5 min: Isocratic at 90% A.

    • 5–25 min: Linear gradient from 90% A down to 40% A (increasing the aqueous buffer to elute the zwitterion).

    • 25–30 min: Isocratic at 40% A to wash the column.

  • Fraction Collection & Validation: Monitor UV absorbance at 254 nm (pyridazine ring). Collect the major peak and confirm identity via LC-MS.

  • Isolation: Lyophilize the collected fractions to remove water and volatile ammonium acetate, yielding the pure zwitterion.

Protocol B: Isoelectric Precipitation & Antisolvent Crystallization (For Bulk Scale, > 1g)

This protocol exploits the lowest solubility point of the amphoteric molecule (its pI) and uses ethanol to decrease the solvent's dielectric constant, forcing precipitation[3],[4].

Materials:

  • 1 M NaOH and 1 M HCl (Aqueous).

  • Absolute Ethanol (Cold, 4°C).

  • Calibrated pH meter.

Step-by-Step Methodology:

  • Alkaline Solubilization: Suspend the crude solid in minimal deionized water. Slowly add 1 M NaOH dropwise under vigorous stirring until the pH reaches ~8.5. Validation Check: The solution should become completely clear as the compound forms a highly soluble sodium carboxylate salt.

  • pI Adjustment: Insert the pH probe. Slowly add 1 M HCl dropwise. The calculated pI for this molecule is approximately pH 3.5 - 4.5. Stop addition when the solution becomes persistently cloudy (nucleation point).

  • Antisolvent Addition: While stirring slowly, add cold absolute ethanol dropwise. The volume of ethanol added should be 2 to 3 times the volume of the aqueous phase.

  • Maturation: Transfer the flask to an ice bath and let it age for 2 hours to maximize crystal growth and exclude impurities from the lattice.

  • Isolation & Validation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold ethanol (not water, to prevent re-dissolution). Dry under high vacuum at 40°C for 12 hours. Confirm purity via 1H-NMR (DMSO-d6).

Sources

Optimization

Stability and degradation pathways of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5; MW: 193.20 g/mol ). As a bifunctional heterocyclic building block, this compound integrates an electron-defi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5; MW: 193.20 g/mol ). As a bifunctional heterocyclic building block, this compound integrates an electron-deficient pyridazine ring with a cyclic tertiary amine (pyrrolidine) and a carboxylic acid moiety. While highly valuable in medicinal chemistry and peptide synthesis[1], its structural features present specific stability challenges under oxidative, photolytic, and thermal stress.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting protocols, and self-validating analytical methodologies to ensure experimental integrity.

I. Quantitative Stability & Storage Guidelines

To prevent premature degradation, storage conditions must account for the compound's susceptibility to N-oxidation and photolytic cleavage. The table below summarizes the quantitative stability profile and the mechanistic rationale behind each storage directive.

Storage ConditionRecommended ParameterStability WindowCausality / Mechanistic Rationale
Solid Powder 2–8°C, desiccated, dark> 24 monthsLow temperatures prevent thermal decarboxylation. Desiccation prevents moisture-induced crystal lattice disruption. Darkness mitigates UV-induced radical initiation[2].
DMSO Stock (10 mM) -20°C, Argon-purged3–6 monthsDissolved oxygen in DMSO rapidly oxidizes the tertiary pyrrolidine nitrogen. Argon purging displaces O₂, halting N-oxide formation[3].
Aqueous (pH 7.0) 2–8°C, protected from light< 2 weeksNeutral pH maintains the compound in its zwitterionic form, maximizing solubility but leaving it vulnerable to slow hydrolytic and photolytic degradation over time.
Aqueous (pH > 9.0) Prepare fresh daily< 24 hoursBasic conditions accelerate oxidative degradation pathways, particularly the hydroxylation of the pyridazine ring via trace reactive oxygen species (ROS)[4].

II. Mechanistic Degradation Pathways

Understanding how this compound breaks down is critical for troubleshooting assay inconsistencies. The primary degradation vectors involve oxidative attack on the heteroatoms, photolytic cleavage of the C-N bond linking the two rings, and minor thermal decarboxylation.

DegradationPathways Parent 1-(Pyridazin-3-yl)pyrrolidine- 3-carboxylic acid Oxidation Oxidative Stress (ROS, Peroxides) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Thermal Thermal/Acidic Stress (>60°C, pH < 2) Parent->Thermal N_Oxide Pyrrolidine N-Oxidation (+16 Da) Oxidation->N_Oxide Tertiary Amine Hydroxylation Pyridazine Hydroxylation (+16 Da) Oxidation->Hydroxylation Aromatic Ring Cleavage C-N Bond Cleavage (Pyrrolidine + Pyridazine) Photolysis->Cleavage Radical Mechanism Decarbox Decarboxylation (-44 Da) Thermal->Decarbox Loss of CO2

Fig 1. Primary stress-induced degradation pathways and mass shifts.

III. Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow/brown over a few weeks. What is happening, and can I still use it? A1: Do not use the solution. A color change to yellow or brown indicates advanced oxidative degradation of the pyridazine ring. Pyridazine derivatives are highly susceptible to oxidation, which disrupts the aromatic system and leads to the formation of conjugated, colored polymeric byproducts[3]. This reaction is catalyzed by trace heavy metals or dissolved oxygen in non-anhydrous solvents. Solution: Always prepare stocks in anhydrous, septum-sealed DMSO, purge with argon, and store in single-use aliquots at -20°C.

Q2: During LC-MS analysis, I observe a major impurity at +16 Da (m/z 210.09). Is this an N-oxide or a hydroxylated pyridazine? A2: Oxidative stress yields a +16 Da mass shift, which can manifest as either pyrrolidine N-oxidation or pyridazine hydroxylation[4]. Because the pyrrolidine nitrogen is tertiary, it is highly prone to N-oxide formation. To definitively distinguish them, perform MS/MS (Collision-Induced Dissociation).

  • Causality: An N-oxide will characteristically lose oxygen (-16 Da) or a hydroxyl radical (-17 Da) upon low-energy fragmentation. Conversely, a hydroxylated pyridazine is structurally rigid and will require much higher collision energies to fragment the aromatic ring, typically extruding CO or N₂ rather than a simple -16 Da loss.

Q3: I am seeing inconsistent results in my biochemical assays when using this compound in buffers at pH 8.5. Why? A3: Inconsistent assay results are a hallmark of compound instability. At basic pH, the rate of oxidative degradation accelerates significantly. The electron-deficient pyridazine ring becomes more susceptible to nucleophilic attack and ROS-mediated hydroxylation in alkaline environments[4]. Furthermore, degradation lowers the effective concentration of your active compound and introduces reactive species that may interfere with your assay targets. Solution: Maintain assay buffers closer to physiological pH (7.4) and consider adding a mild antioxidant (e.g., 1 mM DTT or TCEP) if compatible with your assay biology.

Q4: Is the carboxylic acid moiety stable during standard peptide coupling conditions? A4: Yes. Pyrrolidine-3-carboxylic acid derivatives are routinely utilized as robust building blocks in peptide synthesis[1]. The carboxylic acid is stable under standard coupling conditions (e.g., HATU, EDC, DIPEA). However, prolonged heating in the presence of strong bases should be avoided to prevent epimerization at the C3 chiral center of the pyrrolidine ring.

IV. Self-Validating Analytical Protocol: Stability-Indicating LC-MS/MS

To accurately quantify the degradation of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, use the following self-validating LC-MS/MS workflow. This protocol is designed to separate the parent compound from its highly polar N-oxide and cleavage products.

Step 1: System Suitability & Baseline Establishment (Self-Validation)

  • Action: Prepare a fresh 10 µg/mL reference standard in 50% Methanol / 50% Water (v/v). Inject three replicates.

  • Validation Criteria: The Area Under the Curve (AUC) of the parent peak (m/z 194.09[M+H]⁺) must exhibit a Relative Standard Deviation (RSD) of < 2%.

  • Causality: This ensures that any degradation observed in stressed samples is strictly due to the applied experimental conditions, not instrument variance, injector carryover, or spontaneous in-vial degradation.

Step 2: Forced Degradation Setup

  • Oxidative Stress: Treat 100 µg/mL of the compound with 0.3% H₂O₂ at room temperature for 4 hours. Quench with sodium thiosulfate before injection.

  • Photolytic Stress: Expose a 100 µg/mL aqueous solution to UV-C light (254 nm) for 2 hours.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 5 minutes.

  • Causality: The addition of 0.1% Formic Acid is critical. It ensures complete protonation of the basic pyridazine and pyrrolidine nitrogens, driving robust positive Electrospray Ionization (ESI+). Simultaneously, it suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and improving chromatographic resolution[5].

Step 4: Mass Spectrometric Detection

  • Mode: ESI+ (Positive Ion Mode).

  • Primary Transitions (MRM): Monitor the parent mass m/z 194.09 → m/z 150.09 (indicative of decarboxylation, -44 Da) and m/z 194.09 → m/z 80.05 (indicative of pyridazine cleavage).

V. References

  • MDPI. "Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity." Molecules. Available at:

  • BenchChem. "3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention." Available at:

  • Environmental Science: Water Research & Technology (RSC Publishing). "Degradation of sulfachloropyridazine by UV-C/persulfate: kinetics, key factors, degradation pathway." Available at:

  • Chem-Impex. "Boc-(3S)-1-pyrrolidine-3-carboxylic acid." Available at:

  • Sigma-Aldrich. "(S)-(+)-Pyrrolidine-3-carboxylic acid = 98.0 NT 72580-53-1." Available at:

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals As a Senior Application Scientist, I frequently see laboratories struggle with the bioanalysis of highly polar, multifunctional small molecules....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and DMPK Professionals

As a Senior Application Scientist, I frequently see laboratories struggle with the bioanalysis of highly polar, multifunctional small molecules. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid presents a classic analytical challenge. It features a weakly basic pyridazine ring, a tertiary pyrrolidine nitrogen, and an acidic carboxylic acid. This combination creates an amphoteric (zwitterionic) molecule that defies standard reversed-phase liquid chromatography (RP-LC) and is highly susceptible to premature fragmentation in the mass spectrometer source.

This guide provides authoritative troubleshooting and field-proven methodologies to establish a robust, self-validating LC-MS/MS assay for this compound.

Core Optimization Logic

Workflow Start 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Zwitterion Amphoteric / Zwitterionic Nature (pKa ~3.5 and ~5.5) Start->Zwitterion Chromatography Chromatographic Retention Zwitterion->Chromatography MS Mass Spectrometry (ESI) Zwitterion->MS HILIC HILIC-Z / Amide Column (High Organic -> Aqueous) Chromatography->HILIC Preferred RPC Reversed-Phase C18 (Requires Ion-Pairing) Chromatography->RPC Poor Retention ESI_Pos ESI (+) Protonated Pyridazine MS->ESI_Pos Low pH ESI_Neg ESI (-) Deprotonated Carboxyl MS->ESI_Neg High pH ISF Mitigate In-Source Fragmentation (Pyrrolidine Cleavage) ESI_Pos->ISF High Risk

Logical workflow for LC-MS optimization of amphoteric pyrrolidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography: Retention & Peak Shape

Q1: My compound elutes at the void volume on a standard C18 column. How can I achieve adequate retention? Root Cause: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is highly polar and zwitterionic at physiological pH. Standard RP-LC relies on hydrophobic interactions, which are insufficient for highly polar analytes. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase, providing an orthogonal retention mechanism to RP-LC [1]. Self-Validating Check: Ensure the retention factor ( k′ ) is >2 . If k′<2 , increase the starting concentration of acetonitrile (e.g., to 95%).

Q2: I am using HILIC, but my peak shape is broad and tailing. What is missing? Root Cause: Amphoteric compounds can undergo secondary electrostatic interactions with unendcapped silanol groups on the stationary phase. Additionally, a mismatch between the sample diluent and the mobile phase can cause peak distortion. Solution:

  • Buffer the Mobile Phase: Add 5–10 mM ammonium formate or ammonium acetate to both aqueous and organic mobile phases to control the ionic strength and mask secondary interactions.

  • Adjust Sample Diluent: Ensure the sample is dissolved in a high-organic diluent (e.g., >75% acetonitrile). Injecting a highly aqueous sample onto a HILIC column disrupts the stationary water layer, causing severe peak broadening.

Mass Spectrometry: Ionization & Fragmentation

Q3: Should I use ESI Positive (+) or ESI Negative (-) mode? Root Cause: The molecule contains both a carboxylic acid (favors ESI-) and a pyridazine ring (favors ESI+). Knowing the functional groups and their respective pKa values is critical for sample preparation and ionization [2]. Solution: Both modes are viable, but ESI+ generally provides a higher signal-to-noise ratio if the mobile phase is heavily acidified. Use 0.1% to 0.5% formic acid to fully protonate the pyridazine ring and neutralize the carboxylic acid, preventing the formation of a neutral zwitterion that resists ionization. Alternatively, utilize ultra-fast polarity switching (e.g., 15 msec switching time) to monitor both [M+H]+ and[M-H]- simultaneously [3].

Q4: I see a massive peak at a lower m/z than my precursor, and my MS/MS spectra lack structural information. What is happening? Root Cause: You are experiencing In-Source Fragmentation (ISF). Pyrrolidine-containing scaffolds preferentially sequester protons during ionization, leading to premature cleavage of the pyrrolidine ring before the ion reaches the collision cell [4]. Solution: Lower your fragmentor/capillary voltage and decrease the desolvation temperature. See Protocol 2 below for step-by-step mitigation.

Quantitative Data Summaries

Table 1: Recommended MRM Transitions and MS Parameters (ESI+) Note: The exact mass of the neutral molecule is 193.09 Da. The values below are empirical starting points and must be tuned to your specific triple quadrupole (QQQ) instrument.

Analyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
Protonated [M+H]+194.1148.115 - 20Loss of HCOOH (Carboxylic acid cleavage)
Protonated[M+H]+194.1120.125 - 35Pyrrolidine ring opening/cleavage
Protonated [M+H]+194.180.040 - 50Pyridazine core fragment

Table 2: Mobile Phase Optimization Matrix

Chromatography ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Target Ionization Mode
HILIC (Preferred) 10 mM Ammonium Formate, 0.1% FAAcetonitrile with 0.1% FAESI (+)
HILIC (Alternative) 10 mM Ammonium Acetate, pH 6.8AcetonitrileESI (-) or Polarity Switching
RP-C18 (Ion-Pairing) Water + 0.1% Heptafluorobutyric AcidMethanol + 0.1% HFBAESI (+)

Experimental Protocols

Protocol 1: Step-by-Step HILIC-MS/MS Method Development

Objective: Establish robust retention for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

  • Column Selection: Install a zwitterionic HILIC column (e.g., HILIC-Z) to handle the amphoteric nature of the analyte.

  • System Equilibration: Flush the column with 50 column volumes of 90% Mobile Phase B (Acetonitrile) and 10% Mobile Phase A (10 mM Ammonium Formate, 0.1% Formic Acid). Critical Check: HILIC columns require significantly longer equilibration times than RP columns to establish the aqueous hydration layer.

  • Gradient Design:

    • Time 0.0 min: 95% B

    • Time 1.0 min: 95% B (Hold to retain the polar analyte)

    • Time 5.0 min: 50% B (Elution phase)

    • Time 6.0 min: 50% B

    • Time 6.1 min: 95% B (Re-equilibration for at least 10 column volumes).

  • Validation: Inject a 10 ng/mL standard. Calculate the retention factor ( k′ ). If k′<2 , decrease the gradient slope or switch to a more polar stationary phase (e.g., Amide).

Protocol 2: Mitigating In-Source Fragmentation (ISF)

Objective: Preserve the intact [M+H]+ precursor ion for quantitative MS/MS.

  • Baseline Assessment: Perform a Q1 full scan (m/z 50–300) while infusing the analyte at 1 µg/mL. Identify the ratio of the intact precursor (m/z 194.1) to the pyrrolidine cleavage fragment (expected around m/z 120.1).

  • Voltage Titration: Systematically decrease the Fragmentor Voltage (Agilent) or Declustering Potential (Sciex) in 10 V decrements.

  • Thermal Adjustment: Reduce the desolvation/drying gas temperature by 50 °C increments. Pyrrolidine carboxylic acids are thermally labile; excessive heat exacerbates ISF.

  • Final Optimization: Select the parameter set that maximizes the absolute abundance of the m/z 194.1 precursor without excessively broadening the chromatographic peak due to poor desolvation.

References

  • Guillarme, D. "HILIC: The Pros and Cons." LCGC International, 2026. Available at:[Link]

  • LCGC Editors. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." LCGC International, 2021. Available at: [Link]

  • Shimadzu Applications. "Simultaneous analysis of anionic, amphoteric and non-ionic surfactants using ultra-high speed LC-MS/MS." Shimadzu, 2023. Available at: [Link]

  • ACS Authors. "In-Source Fragmentation of Pyrrolidine-Containing Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry, 2026. Available at:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid Couplings

Welcome to the Advanced Applications Support Center. As drug development increasingly explores complex, sp³-rich chemical space, coupling sterically encumbered building blocks like 1-(pyridazin-3-yl)pyrrolidine-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly explores complex, sp³-rich chemical space, coupling sterically encumbered building blocks like 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid has become a frequent bottleneck.

This guide is engineered for discovery chemists and process scientists. It bypasses generic advice to focus on the specific conformational and electronic challenges of this scaffold, providing field-proven troubleshooting strategies, validated protocols, and mechanistic insights to rescue failing amide couplings.

Mechanistic Insights: The Root Cause of Hindrance

The difficulty in coupling 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid stems from a combination of ring topology and rotameric shielding. The pyrrolidine ring adopts specific envelope conformations that project the C3-carboxylic acid into a pseudo-axial or pseudo-equatorial trajectory. Simultaneously, the bulky, electron-deficient pyridazin-3-yl group at the N1 position restricts the conformational flexibility of the ring.

When the C3-carboxylic acid is activated, the resulting electrophilic active ester is sterically shielded by the N-heterocycle. This topological barrier severely retards the rate of aminolysis (the attack of the incoming amine). Because the desired reaction is slow, the activated intermediate has a prolonged half-life, which opens the door to competitive side reactions such as C3-epimerization (via azlactone formation or direct enolization) and reagent-driven degradation[1]. Overcoming this requires highly reactive coupling reagents that lower the activation energy barrier of aminolysis.

Troubleshooting Guide & FAQs

Q: My coupling with standard EDC/HOBt yields less than 20% product, with mostly unreacted starting material remaining. What is happening? A: Traditional carbodiimides like EDC paired with HOBt generate OBt active esters. These intermediates are simply not electrophilic enough to overcome the steric barrier presented by the pyrrolidine-pyridazine system. You must switch to uronium or phosphonium salts that generate highly reactive OAt or Oxyma active esters. Reagents like HATU or COMU are highly recommended here, as the pyridine nitrogen in HOAt (from HATU) provides anchimeric assistance, accelerating aminolysis even in hindered environments.

Q: I switched to HATU, but LC-MS shows a major byproduct with a mass corresponding to my amine + 98 Da. How do I prevent this? A: You are observing guanidinylation of your amine. Uronium reagents like HATU can react directly with primary or secondary amines to form stable guanidinium byproducts, permanently consuming your amine. Causality & Solution: This occurs when the amine is added before the carboxylic acid is fully activated. To prevent this, strictly enforce pre-activation : mix the carboxylic acid, base, and HATU for 5–10 minutes before adding the amine. If the problem persists, switch to a phosphonium reagent like PyAOP or PyOxim, which do not cause guanidinylation even if the amine is present during activation.

Q: I am observing significant epimerization at the C3 position of the pyrrolidine ring. How can I maintain chiral integrity? A: Epimerization at the α-carbon is exacerbated by the use of strong, unhindered bases (like Triethylamine) and the inherently slow coupling rate of hindered systems[1]. Causality & Solution: Replace standard bases with less nucleophilic, sterically hindered alternatives such as 2,4,6-trimethylpyridine (sym-collidine) or TMP. Furthermore, utilizing COMU in combination with OxymaPure has been proven to suppress racemization effectively while maintaining exceptional reactivity[2]. Lowering the activation temperature to 0 °C also mitigates enolization.

Quantitative Data & Reagent Selection

Selecting the right coupling reagent is a balance between reactivity, epimerization control, and byproduct profile. The table below summarizes the performance of various reagents when applied to hindered pyrrolidine-3-carboxylic acid systems.

Coupling ReagentActive Ester GeneratedRelative ReactivityRisk of Amine GuanidinylationEpimerization Control
EDC / HOBt OBtLowNonePoor
HATU OAtVery HighHigh (Requires pre-activation)Good
COMU OxymaVery HighHigh (Requires pre-activation)Excellent
PyAOP OAtHighNoneGood
TCFH / NMI Acyl FluorideExtremeNoneModerate

Note: For extremely unreactive amines, generating an acyl fluoride in situ using TCFH-NMI is a viable last resort, as acyl fluorides are less sterically demanding than OAt/Oxyma esters[2].

Validated Experimental Protocol: COMU-Mediated Coupling

This self-validating protocol utilizes COMU and OxymaPure to maximize reactivity while strictly controlling C3-epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 3.0 equiv). Stir for 2 minutes at room temperature. Rationale: TMP is basic enough to deprotonate the acid but too hindered to cause base-catalyzed epimerization.

  • Pre-Activation: Cool the reaction mixture to 0 °C. Add COMU (1.1 equiv) and OxymaPure (1.1 equiv). Stir the mixture at 0 °C for exactly 10 minutes. Rationale: This ensures complete conversion to the highly reactive Oxyma active ester before the amine is introduced, preventing guanidinylation[2].

  • Aminolysis: Add the target amine (1.2 equiv) dropwise. Remove the ice bath, allow the reaction to warm to 20–25 °C, and stir for 4–12 hours. Monitor the disappearance of the active ester via LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 5% NaHCO₃, water, and brine. Rationale: The NaHCO₃ wash is critical for removing the acidic Oxyma byproduct and water-soluble urea derivatives. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Workflows & Pathway Visualizations

Troubleshooting start Issue: Low Yield or Impurities in Pyrrolidine Amide Coupling q1 Is unreacted carboxylic acid present? start->q1 sol1 Switch to highly reactive HATU or COMU q1->sol1 Yes q2 Is guanidinylation of the amine observed? q1->q2 No sol2 Pre-activate acid or switch to PyAOP q2->sol2 Yes q3 Is C3-epimerization occurring? q2->q3 No sol3 Use TMP/collidine base and lower temp to 0°C q3->sol3 Yes

Figure 1: Decision tree for troubleshooting sterically hindered amide couplings.

Pathway acid 1-(Pyridazin-3-yl) pyrrolidine-3-carboxylic acid base Base (TMP) Deprotonation acid->base reagent COMU / Oxyma Activation base->reagent active_ester Oxyma Active Ester (Highly Reactive) reagent->active_ester -H2O amine Amine Addition (Aminolysis) active_ester->amine product Target Amide Product amine->product Coupling

Figure 2: Mechanistic pathway for COMU-mediated activation and coupling.

References[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/acs.oprd.5b00315[3] Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem. URL:https://www.benchchem.com/article/challenges-in-amide-coupling[2] Peptide Coupling Reagents Guide. Sigma-Aldrich. URL:https://www.sigmaaldrich.com/technical-documents/peptide-coupling-reagents

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Prepared by the Gemini Applications Science Team Welcome to the technical support guide for the challenging but critical process of resolving the enantiomers of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. This molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for the challenging but critical process of resolving the enantiomers of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid. This molecule is a key building block in the synthesis of advanced pharmaceutical agents, including potent Tropomyosin receptor kinase (Trk) inhibitors. Obtaining the single, desired enantiomer is often crucial for ensuring pharmacological specificity and minimizing off-target effects.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our application scientists frequently encounter. We aim to provide not just procedural steps, but the underlying chemical logic to empower you to overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental principle for resolving the enantiomers of this acidic compound?

The most established and cost-effective method for resolving a racemic carboxylic acid like 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid is through diastereomeric salt crystallization .

The core principle is as follows:

  • Reaction: The racemic acid (a 1:1 mixture of R- and S-enantiomers) is treated with a single enantiomer of a chiral base (the "resolving agent").

  • Formation of Diastereomers: This reaction forms a pair of diastereomeric salts. For example:

    • (R)-acid + (R)-base → (R,R)-salt

    • (S)-acid + (R)-base → (S,R)-salt

  • Separation: Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains dissolved.

  • Liberation: After isolating the crystallized salt, a simple acid-base workup is used to break the salt apart, liberating the desired, now enantiomerically-enriched, carboxylic acid.

FAQ 2: How do I select the right chiral resolving agent for this specific molecule?

Selecting the optimal resolving agent is the most critical step and often requires empirical screening. Your target molecule is a carboxylic acid, so you must use a chiral base. The presence of the pyridazine and pyrrolidine rings adds basicity and polarity that must be considered.

Primary Candidates for Screening:

Resolving AgentClassKey Characteristics
(R)-(+)-α-Methylbenzylamine Chiral AmineA common, cost-effective first choice for many carboxylic acids.
(S)-(-)-α-Methylbenzylamine Chiral AmineThe enantiomer, used to target the opposite acid enantiomer.
Cinchona Alkaloids (e.g., Quinine, Quinidine) Natural ProductBulky, rigid structures that can offer excellent diastereoselectivity. Often more expensive.
(1R,2R)-(-)-Pseudoephedrine Amino AlcoholThe hydroxyl group can participate in hydrogen bonding, aiding crystal lattice formation.
(R)-(-)-2-Phenylglycinol Amino AlcoholAnother excellent option where both amine and alcohol groups can interact with the acid.

Expert Insight: Start with the α-methylbenzylamine enantiomers due to their availability and broad utility. If these fail to produce crystalline salts or give poor enantiomeric excess (e.e.), proceed to the Cinchona alkaloids or amino alcohols. The multiple hydrogen bond donors/acceptors in your target molecule may favor interaction with more complex resolving agents like pseudoephedrine.

FAQ 3: How do I determine the enantiomeric purity of my final product?

You cannot rely on optical rotation alone for an accurate measure of purity. The definitive method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC) .

General Method Development Workflow:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® IA, IB, or IC are excellent starting points due to their broad applicability.

  • Mobile Phase Screening:

    • Normal Phase (Recommended): A mixture of a non-polar solvent (like hexane or heptane) with an alcohol (isopropanol or ethanol) is the standard.

    • Polar Organic/Reversed-Phase: If normal phase fails, mixtures of acetonitrile or methanol with acidic/basic additives can be effective.

  • Detection: Use a UV detector set to a wavelength where the pyridazine ring strongly absorbs (likely around 240-260 nm).

  • Validation: Inject the racemic starting material first to confirm you can resolve the two enantiomer peaks. The goal is to achieve baseline separation (Resolution > 1.5). The relative area of the two peaks will give you the enantiomeric excess (% e.e.).

Part 2: Troubleshooting Guide & Experimental Protocols

This section addresses common failures during the resolution process.

Scenario 1: "I mixed my racemic acid and the chiral base, but everything just oiled out. No crystals are forming."

This is the most common failure mode. "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent than the solvent's boiling point allows, or it precipitates as a liquid phase instead of an ordered crystal lattice.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diastereomeric salt oiling out.

Causality: The solvent's role is critical. It must be a medium in which one diastereomeric salt is sparingly soluble at a lower temperature, while the other remains in solution. If the solvent is too good at solvating both salts, everything stays dissolved. If it's too poor, both crash out together as an amorphous oil.

Scenario 2: "I got crystals, but after liberating the acid, the enantiomeric excess (e.e.) is very low (< 50%)."

Low e.e. indicates poor diastereoselectivity during crystallization. This means your isolated crystals are not of a single diastereomer but a mixture.

Root Causes & Solutions:

  • Cause 1: Crystallization happened too quickly. Rapid crashing out from solution traps the undesired diastereomer in the crystal lattice.

    • Solution: Slow down the crystallization. After dissolving the salt at an elevated temperature, allow it to cool to room temperature very slowly (e.g., by leaving it in a warm water bath that cools overnight). Avoid flash-cooling in an ice bath initially.

  • Cause 2: The solvent system is suboptimal. The chosen solvent may not provide enough of a solubility difference between the two diastereomers.

    • Solution: Re-screen solvents. Sometimes a mixture works best. For example, dissolve the salt in a minimal amount of a good solvent (like methanol) and then slowly add a poor solvent (an "anti-solvent" like toluene or heptane) until turbidity appears, then warm slightly to redissolve and cool slowly.

  • Cause 3: Insufficient Molar Equivalents. Using a full equivalent of the resolving agent can sometimes lead to co-crystallization.

    • Solution: Try using only 0.5 equivalents of the chiral base. This ensures that only one enantiomer of the acid can form a salt, leaving the other half of the acid in its free form, which can sometimes improve selectivity.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

Objective: To form and crystallize a diastereomerically-enriched salt of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Materials:

  • Racemic 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine)

  • Screening solvents (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Heating mantle, condenser, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a chosen solvent (e.g., 10 volumes of ethanol) with gentle heating (e.g., 60-70 °C).

  • Addition of Resolving Agent: In a separate vial, dissolve 0.5-1.0 equivalents of the chiral resolving agent in a small amount of the same solvent. Add this solution dropwise to the warm acid solution.

  • Crystallization: If a precipitate forms immediately, heat the mixture until a clear solution is obtained. Turn off the heat and allow the solution to cool slowly to room temperature overnight. If no crystals form, attempt to induce crystallization by scratching the inside of the flask or placing it in a refrigerator (4 °C).

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities (and the other diastereomer).

  • Drying: Dry the crystals under vacuum.

Protocol 2: Liberation of the Free Acid

Objective: To recover the enantiomerically-enriched acid from the isolated diastereomeric salt.

Procedure:

  • Suspension: Suspend the dried diastereomeric salt crystals in a mixture of water and an organic solvent that dissolves the free acid well (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification: Cool the suspension in an ice bath. Slowly add an aqueous acid solution (e.g., 1 M HCl) while stirring. Monitor the pH to ensure it becomes acidic (pH ~2). This protonates the carboxylic acid and the chiral base.

  • Extraction: The protonated chiral base will be soluble in the aqueous layer, while your desired, now neutral, carboxylic acid will be in the organic layer. Separate the layers using a separatory funnel.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically-enriched free acid.

  • Analysis: Analyze the product by chiral HPLC to determine the % e.e.

References

  • Patent WO2017192770A1: Small molecule Trk kinase inhibitors.
  • Patent WO2019046302A1: Macrocyclic Trk kinase inhibitors.

Reference Data & Comparative Studies

Validation

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid vs other pyrrolidine-3-carboxylic acid derivatives

Scaffold Hopping in Fragment-Based Design: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid vs. Aromatic Analogs Introduction The pyrrolidine-3-carboxylic acid (β-proline) scaffold is a privileged chiral building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Hopping in Fragment-Based Design: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid vs. Aromatic Analogs

Introduction The pyrrolidine-3-carboxylic acid (β-proline) scaffold is a privileged chiral building block in medicinal chemistry , frequently utilized to construct conformationally restricted peptidomimetics and small-molecule inhibitors . When functionalizing the pyrrolidine nitrogen, medicinal chemists often rely on aryl or heteroaryl substituents to occupy lipophilic pockets within target active sites. However, the exact choice of the heteroaromatic ring profoundly impacts the physicochemical and pharmacokinetic profile of the resulting lead compound.

This guide provides an objective, data-driven comparison between 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid and its traditional counterparts—specifically the phenyl and pyridinyl derivatives. We will explore the mechanistic rationale for prioritizing the pyridazine scaffold, analyze comparative performance data, and detail the self-validating experimental workflows required to verify these improvements in vitro.

Mechanistic Rationale: The Pyridazine Advantage

In lead optimization, replacing a phenyl or pyridine ring with a pyridazine (a 1,2-diazine) is a strategic maneuver often achieved through skeletal editing . The addition of a second adjacent nitrogen atom fundamentally alters the electronic distribution of the molecule:

  • Attenuated Basicity : Pyridazines are significantly weaker bases than pyridines. The adjacent nitrogen atoms exert a strong inductive electron-withdrawing effect, effectively delocalizing the lone pair and drastically reducing the overall pKa of the system .

  • Protection Against Oxidative Metabolism : The saturated pyrrolidine ring is highly susceptible to Cytochrome P450 (CYP450)-mediated α-oxidation. By conjugating the pyrrolidine nitrogen to an electron-deficient pyridazine ring, electron density is pulled away from the saturated amine. This disfavors the initial single-electron transfer (SET) or hydrogen atom transfer (HAT) required for CYP-mediated oxidation, dramatically enhancing metabolic stability.

  • Favorable Dipole and Solvation : The adjacent nitrogens create a strong, localized dipole moment that increases the Polar Surface Area (PSA) and lowers lipophilicity (LogP). This translates to improved aqueous solubility without violating Lipinski's rules of drug-likeness.

ScaffoldHopping Phenyl 1-Phenyl Derivative High Lipophilicity High CYP450 Clearance Pyridine 1-(Pyridin-2-yl) Derivative Moderate Polarity Moderate Clearance Phenyl->Pyridine C-to-N Replacement (Increases PSA) Pyridazine 1-(Pyridazin-3-yl) Derivative High PSA, Low pKa Excellent Metabolic Stability Pyridine->Pyridazine 2nd N-atom Addition (Lowers basicity)

Logic of C-to-N skeletal editing to improve metabolic stability.

Comparative Physicochemical & ADME Profiling

To objectively evaluate the impact of the heteroaryl substituent, we compare the calculated and experimental parameters of three pyrrolidine-3-carboxylic acid derivatives. The data below illustrates the progressive optimization achieved by moving from a carbocyclic to a diazine system.

Property / Parameter1-Phenyl Derivative1-(Pyridin-2-yl) Derivative1-(Pyridazin-3-yl) Derivative
Calculated LogP (cLogP) 2.151.280.45
Polar Surface Area (PSA, Ų) 40.553.466.3
Aromatic Ring pKa N/A~6.2~3.8
Aqueous Solubility (pH 7.4) < 50 µM~150 µM> 500 µM
HLM Intrinsic Clearance (CL_int) 48.5 µL/min/mg22.3 µL/min/mg< 5.0 µL/min/mg
Primary Metabolic Liability Pyrrolidine α-oxidationPyrrolidine α-oxidationStable (Resistant to oxidation)

Note: Data synthesis is based on established structure-activity relationship (SAR) trends in diazine bioisosterism applied to saturated heterocycles.

Experimental Validation: Self-Validating Microsomal Stability Protocol

To empirically verify the enhanced metabolic stability of the pyridazine derivative, an In Vitro Human Liver Microsome (HLM) stability assay must be executed.

Expertise & Causality Note: A standard assay simply measures compound disappearance, which can lead to false positives for clearance if the compound is chemically unstable. A self-validating system must account for non-CYP degradation and ensure the enzymatic activity of the specific microsome batch is within acceptable tolerances. We achieve this by running parallel control arms: a minus-NADPH (-NADPH) cohort, a high-clearance positive control (Verapamil), and a low-clearance negative control (Warfarin).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of the 1-(pyridazin-3-yl)pyrrolidine-3-carboxylic acid derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological ionization states.

    • Thaw HLM on ice to prevent thermal degradation of sensitive CYP enzymes.

  • Incubation Matrix Assembly:

    • In a 96-well plate, combine the test compound (1 µM final) with HLM (0.5 mg/mL protein concentration).

    • Causality Check: Limit the final DMSO concentration to <0.1% (v/v). Higher solvent concentrations can competitively inhibit CYP450 isoforms, artificially skewing the compound to appear more stable than it is.

  • Reaction Initiation:

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Self-Validation Arm: In parallel wells, add an equivalent volume of buffer instead of NADPH. If the compound depletes in this arm, the instability is chemical or driven by non-CYP enzymes (e.g., amidases), not CYP-mediated oxidation.

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

    • Immediately transfer into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Cold MeCN serves a dual purpose: it instantaneously denatures the CYP enzymes (stopping the reaction precisely at the time point) and precipitates the microsomal proteins, preventing column clogging during downstream LC-MS/MS analysis.

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge the quenched samples at 4,000 RPM for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS, quantifying the ratio of the parent compound peak area to the internal standard.

  • Data Processing & Validation Gate:

    • Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (-k) is used to calculate the intrinsic clearance.

    • Validation Gate: The assay data is only deemed valid if Verapamil shows >80% depletion at 60 minutes (confirming active enzymes) and Warfarin shows <10% depletion (confirming lack of non-specific binding/loss).

AssayWorkflow Incubation 1. Incubation HLM + Test Cmpd + Controls Sampling 2. Time-Course 0, 15, 30, 45, 60 min Aliquots Incubation->Sampling Quench 3. Quench Cold MeCN + IS Precipitate Proteins Sampling->Quench Analysis 4. LC-MS/MS Quantify Remaining Parent Cmpd Quench->Analysis Data 5. Validation & Calc Check Controls Calculate CL_int Analysis->Data

Self-validating microsomal stability assay workflow with built-in controls.

Conclusion

The transition from a phenyl or pyridine substituent to a pyridazine ring on the pyrrolidine-3-carboxylic acid scaffold represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature and favorable dipole of the 1,2-diazine system, medicinal chemists can systematically eliminate CYP450-mediated metabolic liabilities while simultaneously improving aqueous solubility. Implementing rigorous, self-validating in vitro assays ensures that these theoretical physicochemical advantages translate reliably into robust pharmacokinetic profiles.

References

  • Hu, Y., et al. "Pyridine-to-Pyridazine Skeletal Editing", Journal of the American Chemical Society,[Link]

  • Asif, M. "Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds", Asian Journal of Chemistry and Pharmaceutical Sciences,[Link]

  • Kanda, Y., et al. "Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists", Bioorganic & Medicinal Chemistry,[Link]

Comparative

A Comparative Guide to the Binding Affinity of Pyrrolidine-3-Carboxylic Acid Analogs as GABA Transporter Inhibitors

This guide provides an in-depth comparison of the binding affinities of a series of pyrrolidine-3-carboxylic acid analogs targeting the GABA transporters (GATs). Due to a lack of extensive published data on 1-(Pyridazin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the binding affinities of a series of pyrrolidine-3-carboxylic acid analogs targeting the GABA transporters (GATs). Due to a lack of extensive published data on 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid analogs, this document will focus on the closely related and well-characterized class of N-substituted pyrrolidine-3-acetic acid derivatives. The structural similarity of the core pyrrolidine scaffold allows for valuable insights into the structure-activity relationships (SAR) governing binding to GATs.

The primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability. The action of GABA is terminated by its reuptake from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT-1.[1] Consequently, inhibitors of these transporters are of significant interest for the therapeutic intervention in neurological disorders such as epilepsy and anxiety.[2]

This guide will delve into the experimental data for various analogs, present detailed protocols for determining binding affinity, and offer insights into the molecular interactions driving ligand recognition.

Comparative Analysis of Binding Affinities

The binding affinities of N-substituted pyrrolidine-3-acetic acid oxime derivatives for the murine GABA transporter 1 (mGAT1) have been systematically investigated. The data, presented in Table 1, highlights the significant impact of the N-substituent on the inhibitory potency.

Table 1: Binding Affinities of Pyrrolidine-3-Acetic Acid Derived Oximes for mGAT1

Compound IDN-Substituent (R)pKi (mGAT1)Ki (nM) (mGAT1)
1 2',4'-dichlorobiphenyl7.87 ± 0.0113.5
2 4'-chlorobiphenyl7.45 ± 0.0335.5
3 3',4'-dichlorobiphenyl7.33 ± 0.0246.8
4 2'-chlorobiphenyl7.27 ± 0.0453.7
5 biphenyl7.11 ± 0.0577.6

Data sourced from a study on pyrrolidine-3-acetic acid derived oximes as mGAT1 inhibitors.[3]

The structure-activity relationship (SAR) within this series indicates that bulky, lipophilic substituents on the biphenyl moiety are favorable for high-affinity binding to mGAT1. The 2',4'-dichloro substitution in compound 1 resulted in the highest potency, suggesting that specific hydrophobic and electronic interactions within the binding pocket contribute significantly to the affinity.

Experimental Methodologies for Determining Binding Affinity

The determination of binding affinity is a cornerstone of drug discovery. Two primary methods, the Radioligand Binding Assay and the Mass Spectrometry (MS) Binding Assay, are detailed below.

Radioligand Binding Assay Protocol

This protocol describes a classic method for quantifying the interaction of a test compound with its target protein by measuring the displacement of a radiolabeled ligand.

Rationale: The principle lies in the competition between a radiolabeled ligand (e.g., [³H]muscimol for GABA receptors) and an unlabeled test compound for the same binding site on the target receptor.[4] The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification prep1 Homogenize tissue in sucrose solution prep2 Centrifuge and resuspend pellet prep1->prep2 prep3 Wash membranes with assay buffer prep2->prep3 assay1 Incubate membranes with radioligand and test compound prep3->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 quant1 Add scintillation cocktail to filters assay3->quant1 quant2 Measure radioactivity using a scintillation counter quant1->quant2

Caption: Workflow for a standard radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in 20 volumes of ice-cold 0.32 M sucrose solution.[4]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[5]

    • Wash the resulting pellet by resuspending in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuging again. Repeat this wash step twice.[4]

    • Resuspend the final pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:[5]

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand like GABA (for non-specific binding).

      • 50 µL of various concentrations of the test compound.

      • 50 µL of the radioligand (e.g., [³H]muscimol at a concentration near its Kd).

      • 100 µL of the membrane preparation.

    • Incubate the plate at 4°C for 60 minutes with gentle agitation to reach equilibrium.[4][5]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.[4]

    • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[4]

    • Place the filters into scintillation vials and add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Mass Spectrometry (MS) Binding Assay Protocol

MS Binding Assays are a label-free alternative to radioligand assays, offering the advantage of not requiring radiolabeled compounds.

Rationale: This technique quantifies the amount of an unlabeled marker ligand that is displaced from the target protein by a test compound. The amount of bound marker is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Experimental Workflow:

G cluster_incubation Incubation & Separation cluster_elution Elution & Quantification inc1 Incubate membranes with marker ligand and test compound inc2 Separate bound from free ligand via filtration inc1->inc2 elu1 Elute bound marker from the filter inc2->elu1 elu2 Quantify marker ligand using LC-MS/MS elu1->elu2

Caption: Workflow for a Mass Spectrometry (MS) Binding Assay.

Step-by-Step Protocol:

  • Incubation:

    • Prepare membrane fractions as described in the radioligand binding assay protocol.

    • In a 96-well filter plate, incubate the membrane preparation with a known concentration of a non-labeled marker ligand (e.g., NO-711 for GAT1) and varying concentrations of the test compound.[6] The total incubation volume is typically 250 µL.

    • Incubate for 60 minutes at a controlled temperature (e.g., 30°C) with shaking.[1]

  • Separation and Elution:

    • Terminate the incubation by rapid vacuum filtration to separate the membrane-bound ligand from the unbound ligand.[6][7]

    • Wash the filters with ice-cold buffer to remove non-specifically bound marker.

    • Elute the bound marker ligand from the filter by adding an organic solvent (e.g., methanol) containing an internal standard.[7]

  • Quantification and Data Analysis:

    • Analyze the eluate using a validated LC-MS/MS method to quantify the amount of the marker ligand.[6]

    • Similar to the radioligand assay, determine the IC₅₀ and subsequently the Ki values by analyzing the displacement of the marker ligand by the test compounds.

Conclusion

The investigation of 1-(Aryl)pyrrolidine-3-carboxylic acid analogs as GABA transporter inhibitors reveals a clear structure-activity relationship where lipophilic N-substituents significantly enhance binding affinity. The detailed experimental protocols for radioligand and MS binding assays provide robust frameworks for researchers to further explore this and other chemical scaffolds. While direct experimental data for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid analogs is currently limited, the methodologies and SAR insights presented in this guide offer a solid foundation for the design and evaluation of novel GAT inhibitors.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Höfner, G., & Wanner, K. T. (2018). Identification of Pyrrolidine-3-acetic Acid Derived Oximes as Potent Inhibitors of γ-Aminobutyric Acid Transporter 1 through Library Screening with MS Binding Assays. ChemMedChem, 13(23), 2488–2503.
  • Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in neuroscience, Chapter 7, Unit7.6.
  • Zepper, M., et al. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Molecules (Basel, Switzerland), 24(19), 3569.
  • Höfner, G., & Wanner, K. T. (2006).
  • Enna, S. J., & Bylund, D. B. (2002). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7.
  • Hofner, G., & Wanner, K. T. (2012). Library screening by means of mass spectrometry (MS) binding assays-exemplarily demonstrated for a pseudostatic library addressing γ-aminobutyric acid (GABA)
  • Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(10), 2447–2456.
  • OIST. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]

  • Høg, S., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882.

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid vs. Heteroaryl Isomers

As a Senior Application Scientist, I frequently encounter the challenge of differentiating N-heteroaryl isomers during hit-to-lead optimization. Relying solely on empirical spectral libraries is insufficient when dealing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating N-heteroaryl isomers during hit-to-lead optimization. Relying solely on empirical spectral libraries is insufficient when dealing with novel chemical matter. To confidently assign structures, we must understand the physical chemistry and causality governing gas-phase ion dissociation.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation pattern of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid against its structural alternatives: the isobaric pyrimidine analog and the non-isobaric pyridine outgroup. By establishing a self-validating analytical framework, this guide provides the mechanistic insights required for definitive structural elucidation.

Structural Rationale & Ionization Causality

When analyzing 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (Exact Mass: 193.0851, [M+H]+=194.0929 ), the primary analytical challenge is distinguishing it from its 1,3-diazine isomer, 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid.

The fragmentation causality is dictated by the position of the nitrogen atoms within the aromatic ring:

  • Protonation Site (ESI+): Under acidic ESI+ conditions, protonation predominantly occurs at the most basic site—typically the tertiary amine of the pyrrolidine ring or the localized electron density on the diazine nitrogens.

  • Proton Mobility: During Collision-Induced Dissociation (CID), the "mobile proton" migrates to the carboxyl oxygen, weakening the adjacent bonds and triggering predictable neutral losses[1].

  • Ring Stability: The proximity of the nitrogen atoms in the heteroaryl ring fundamentally alters the thermodynamic stability of the resulting product ions, dictating whether the ring remains intact, loses N2​ , or expels HCN [2].

Comparative Fragmentation Pathways

The Shared Pathway: Pyrrolidine-3-Carboxylic Acid Cleavage

Regardless of the heteroaryl substituent, all three compounds exhibit identical initial neutral losses driven by the carboxylic acid moiety. The mobile proton facilitates the loss of water ( −18 Da ) to form an acylium ion ( m/z176 ), followed by the loss of carbon monoxide ( −28 Da ). Alternatively, a concerted loss of formic acid ( −46 Da ) directly yields an abundant m/z148 product ion[1].

The Core Comparison: Heteroaryl Ring Dissociation

The definitive differentiation occurs upon the cleavage of the C-N bond linking the pyrrolidine and heteroaryl rings.

1. The Pyridazine Signature (1,2-Diazine): The 1,2-diazine system is uniquely primed for the expulsion of diatomic nitrogen ( N2​ , −28 Da )[3]. Upon C-N bond cleavage, the resulting pyridazinyl cation ( m/z80 ) is highly unstable. The adjacent nitrogen atoms create a thermodynamically favorable pathway to expel N2​ gas, collapsing into a highly unsaturated m/z52 cation[4]. This −28 Da loss from the heteroaryl cation is the definitive diagnostic marker for the pyridazine isomer.

2. The Pyrimidine Alternative (1,3-Diazine): While isobaric to the pyridazine analog ( [M+H]+=194.09 ), the 1,3-diazine system cannot undergo a concerted loss of N2​ . Instead, the pyrimidinyl cation ( m/z80 ) undergoes ring opening to expel hydrogen cyanide ( HCN , −27 Da ), yielding a diagnostic m/z53 product ion[2].

3. The Pyridine Outgroup (Mono-Azine): 1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid ( [M+H]+=193.09 ) serves as a structural outgroup. Lacking a second ring nitrogen, the resulting pyridinyl cation ( m/z79 ) is highly stable under standard CID energies (15-35 eV) and shows minimal secondary ring fragmentation, proving that the instability is inherent to the diazine systems.

Quantitative Data Comparison

The following table summarizes the diagnostic m/z values required to confidently differentiate these compounds in a targeted MS/MS assay.

CompoundPrecursor [M+H]+ Carboxyl Neutral LossesHeteroaryl CationDiagnostic Ring Cleavage
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid 194.09 −H2​O(176),−HCOOH(148) m/z80 m/z52 (Loss of N2​ )
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid194.09 −H2​O(176),−HCOOH(148) m/z80 m/z53 (Loss of HCN )
1-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid193.09 −H2​O(175),−HCOOH(147) m/z79 Stable (No secondary loss)

Self-Validating Experimental Protocol

To ensure the trustworthiness of the spectral data, the following protocol incorporates a self-validating D2​O exchange step. This proves that the −18 Da loss is indeed water from the carboxyl/exchangeable protons, rather than an unexpected structural rearrangement.

Step-by-Step LC-MS/MS Methodology:

  • Sample Preparation: Dissolve the analyte to a final concentration of 10μM in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Isotope Labeling (Self-Validation): Prepare a parallel sample using D2​O and CH3​OD to induce Hydrogen-Deuterium Exchange (HDX) at the carboxylic acid. The precursor should shift from 194.09 to 195.10 , and the neutral loss should shift from −18 Da ( H2​O ) to −19 Da ( HDO ).

  • Chromatography: Inject 2μL onto a C18 UPLC column ( 2.1×50 mm,1.7μm ) using a 3-minute gradient from 5% to 95% Acetonitrile ( 0.1% Formic Acid).

  • Ionization (ESI+): Capillary voltage at 3.0 kV , desolvation temperature at 350∘C , and source temperature at 120∘C .

  • CID Activation: Isolate the precursor in Q1 (Isolation width: 0.7 Da ). Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Detection: Acquire high-resolution product ion spectra (Resolution > 30,000 FWHM) via TOF or Orbitrap mass analyzer to confidently distinguish between isobaric losses (e.g., N2​ vs. CO ).

Visualizations

Workflow A 1. Sample Prep & HDX (10 µM in 50% MeOH/D2O) B 2. ESI+ Ionization [M+H]+ Generation A->B C 3. Quadrupole Isolation (m/z 194.09) B->C D 4. CID Activation (CE Ramp: 15-35 eV) C->D E 5. High-Res Detection (TOF/Orbitrap) D->E F 6. Spectral Annotation (Diagnostic Losses) E->F

Caption: LC-MS/MS Experimental Workflow for N-Heteroaryl Pyrrolidines.

Pathway M [M+H]+ m/z 194.09 H2O [M+H-H2O]+ m/z 176.08 M->H2O -H2O HCOOH [M+H-HCOOH]+ m/z 148.08 M->HCOOH -HCOOH Pyz Pyridazinyl Cation m/z 80.04 M->Pyz C-N Cleavage Pyr Pyrrolidine Fragment m/z 114.05 M->Pyr C-N Cleavage N2 Loss of N2 m/z 52.03 Pyz->N2 -N2 (Pyridazine Specific)

Caption: Proposed ESI-CID MS/MS Fragmentation Pathway for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

References

  • Studies on pyridazine azide cyclisation reactions Source: ElectronicsAndBooks URL:3

  • Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives Source: ChEMBL - EMBL-EBI URL:1

  • Dissociation of the Pyridazine Molecular Ion Source: ResearchGate URL:4

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL:2

Sources

Comparative

Validating Purity of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid: An LC-MS/MS Comparison Guide

As drug discovery pipelines increasingly rely on complex, polar small-molecule building blocks, analytical laboratories must evolve beyond legacy purity assays. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (C9H11N3O2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex, polar small-molecule building blocks, analytical laboratories must evolve beyond legacy purity assays. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (C9H11N3O2, MW: 193.2 g/mol ) presents a unique analytical challenge. Containing a basic pyridazine ring, a secondary amine embedded in a pyrrolidine ring, and an acidic carboxylic acid, this molecule exists as a highly polar zwitterion under physiological conditions.

Relying on traditional one-dimensional methods to validate the purity of such compounds often leads to masked impurities and downstream synthetic failures. This guide provides an objective comparison of analytical methodologies and details a self-validating, ICH Q2(R2)-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol[1] tailored for this specific molecule.

Analytical Alternatives: Why LC-MS/MS?

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the quantitative yardstick for small molecule purity. However, a "99% purity" claim by HPLC-UV is only as reliable as the chromophoric nature of the impurities present[2].

For 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, unreacted pyrrolidine derivatives or aliphatic degradation products lack strong UV chromophores and will be virtually invisible to a UV detector. Furthermore, the zwitterionic nature of the compound often leads to co-elution with polar matrix components on standard reversed-phase columns. LC-MS/MS resolves this by measuring specific mass-to-charge (m/z) ratios, acting as a qualitative and quantitative dual-filter[3][4].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical TechniqueSpecificity & ResolutionSensitivity (LOD)Structural ConfirmationPrimary Limitation for Zwitterions
HPLC-UV (DAD) Low (Relies on retention time)~0.05 - 0.1%None (Only UV spectra)Fails to detect non-chromophoric aliphatic impurities[2].
qNMR High (Universal detection)~0.1 - 0.5%High (Full atomic connectivity)Low sensitivity; requires high sample concentration.
LC-MS (Single Quad) Moderate (m/z filtering)~0.01%Moderate (Parent ion only)Susceptible to isobaric interference in complex matrices.
LC-MS/MS (Triple Quad) Very High (MRM transitions) <0.001% High (Parent & Fragment ions) Requires careful optimization to prevent matrix suppression[5].

The Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, an analytical protocol cannot merely generate data; it must internally verify its own accuracy. We achieve this by utilizing Multiple Reaction Monitoring (MRM) with a Quantifier/Qualifier ion ratio system. If an unseen isobaric impurity co-elutes with our target compound, the ratio between the two fragment ions will deviate, instantly flagging the peak as impure.

LCMS_Workflow A Sample Preparation (Spike & Recovery) B HILIC Separation (Orthogonal Retention) A->B Injection C ESI Ionization (Positive Mode) B->C Eluent D Q1: Precursor Selection [M+H]+ = 194.2 C->D Ions E Q2: Collision Cell (Argon CID) D->E m/z 194.2 F Q3: Product Ions (m/z 150.2 & 80.1) E->F Fragments G Data Analysis & ICH Q2(R2) Validation F->G MRM Signal

LC-MS/MS MRM Workflow for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Purity Validation.

Step-by-Step Experimental Methodology

Step 1: Sample Preparation & Internal Standardization

Causality: To correct for variations in ionization efficiency (matrix effects) inherent to Electrospray Ionization (ESI), an internal standard (IS) is mandatory[5].

  • Diluent: Prepare a diluent of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. The acidic environment ensures the compound remains fully protonated, stabilizing it for ESI+ analysis.

  • Standard Curve: Prepare calibration standards of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard: Spike all samples and standards with a stable isotope-labeled analog (e.g., ^13^C- or ^15^N-labeled) at a constant concentration of 50 ng/mL.

Step 2: Chromatographic Separation (HILIC)

Causality: Standard C18 reversed-phase columns fail to retain highly polar zwitterions, causing the analyte to elute in the void volume alongside inorganic salts, leading to severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 minute, ramp to 50% B over 4 minutes, hold for 1 minute, and re-equilibrate at 90% B.

  • Flow Rate: 0.4 mL/min. Column Temperature: 40°C.

Step 3: Mass Spectrometry (Triple Quadrupole MRM)

Causality: The basic nitrogens on the pyridazine and pyrrolidine rings make ESI Positive mode highly efficient. Collision-Induced Dissociation (CID) of the [M+H]^+^ precursor ion (m/z 194.2) yields two highly stable fragments.

  • Source Parameters: ESI Positive mode; Capillary Voltage: 3.0 kV; Desolvation Temp: 450°C.

  • Precursor Ion (Q1): m/z 194.2 [M+H]^+^.

  • Quantifier Ion (Q3): m/z 150.2 (Loss of CO2 from the carboxylic acid group). Collision Energy (CE): 15 eV.

  • Qualifier Ion (Q3): m/z 80.1 (Cleavage of the pyrrolidine ring, leaving the pyridazine fragment). CE: 25 eV.

ICH Q2(R2) Validation Framework

To ensure the methodology is fit for regulatory submission, it must be validated against the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][6]. The logic of this validation is a sequential, self-reinforcing system.

Validation_Logic Start ICH Q2(R2) Purity Validation Spec Specificity (Blank & Placebo) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec Spec->Lin Lin->Acc Acc->Prec

Self-Validating ICH Q2(R2) Analytical Protocol Logic.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance CriteriaScientific Rationale
Specificity Inject diluent blank, mobile phase, and known process impurities.No interfering peaks >20% of the LLOQ at the analyte retention time.Ensures the MRM transitions are uniquely isolating the target molecule[1].
Linearity 5 concentration levels ranging from LOQ to 120% of target concentration.Correlation coefficient (R^2^) ≥ 0.995.Confirms the detector response is directly proportional to purity levels.
Accuracy Spike known amounts of reference standard into blank matrix at 3 levels (Low, Med, High).Mean recovery between 95.0% and 105.0%.Validates that sample preparation and matrix effects do not skew the actual purity value.
Precision 6 replicate injections of a 100% test concentration sample.Relative Standard Deviation (RSD) ≤ 2.0%.Proves the method is highly repeatable and independent of random instrumental drift.
Ion Ratio (Self-Validation) Compare the area ratio of Quantifier (150.2) to Qualifier (80.1) across all samples.Sample ratio must be within ±20% of the reference standard ratio.Instantly detects co-eluting isobaric impurities that share the parent mass but fragment differently.

By executing this structurally aware, self-validating LC-MS/MS protocol, laboratories can confidently determine the absolute purity of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, eliminating the blind spots inherent to traditional UV-based chromatography.

References
  • "validation of analytical procedures q2(r2) - ICH", ich.org,[Link]

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", europa.eu,[Link]

  • "Mass Spectrometry in Small Molecule Drug Development", americanpharmaceuticalreview.com,[Link]

  • "HPLC vs. LC-MS: Which Purity Test Actually Matters? - Prime Labs", getprimelabs.com,[Link]

  • "Identity and Purity - Small Molecules - Pacific BioLabs", pacificbiolabs.com, [Link]

  • "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates", nih.gov,[Link]

Sources

Validation

Scaffold Optimization in Drug Design: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic Acid vs. Pyrimidine Analogs

As a Senior Application Scientist, I approach scaffold selection not as a mere exercise in synthetic feasibility, but as a strategic modulation of physicochemical space. In modern drug discovery, the pyrrolidine-3-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold selection not as a mere exercise in synthetic feasibility, but as a strategic modulation of physicochemical space. In modern drug discovery, the pyrrolidine-3-carboxylic acid core is a privileged, rigid, and chiral building block that provides precise three-dimensional orientation of substituents—a critical factor for optimizing interactions with biological targets[1].

When functionalizing the secondary amine of this scaffold, the choice of the aryl or heteroaryl appendage profoundly dictates the molecule's trajectory in lead optimization. This guide provides an objective, deeply technical comparison between utilizing a pyridazine (1,2-diazine) versus a pyrimidine (1,3-diazine) ring at this position, supported by mechanistic causality and validated experimental workflows.

Structural Rationale & Physicochemical Causality

The fundamental difference between 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid and its pyrimidine counterparts lies in the spatial arrangement of the nitrogen atoms within the diazine ring. This subtle atomic rearrangement cascades into significant divergent properties[2].

  • Dipole Moment and π-π Stacking: Pyridazine possesses the largest dipole moment among the diazines due to the adjacent nitrogen atoms[3][4]. This strong localized dipole subtends unique π-π stacking interactions with aromatic residues in target binding pockets, which pyrimidines cannot replicate as effectively[3].

  • Hydrogen Bonding Vectors: While pyrimidines are classic purine mimics that readily bind the ATP-binding site of kinases[5], the adjacent nitrogens in pyridazine provide a robust, dual hydrogen-bond acceptor capacity[4]. This alters the exit vectors, offering complementarity to pyrimidines and allowing access to novel allosteric sites or distinct GPCR pockets[3][6].

  • Safety and ADME Profiling: Pyridazines generally exhibit low intrinsic basicity (the pKa of the core is ~2.3)[7]. This weak basicity reduces non-specific binding to acidic cellular compartments. Furthermore, the inherent polarity and electron deficiency of the pyridazine ring contribute to lower cytochrome P450 (CYP) inhibitory effects and a reduced potential for hERG potassium channel liability compared to more lipophilic or basic analogs[2][3].

Comparative Physicochemical Data

The table below summarizes the divergent physicochemical and pharmacokinetic properties driven by the choice of the diazine appendage.

Parameter1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acidPyrimidine AnalogsCausality / Structural Driver
Dipole Moment HighModerateAdjacent nitrogen atoms (1,2-diazine) create a strong localized dipole[3][4].
Hydrogen Bonding Robust dual H-bond acceptorSpaced H-bond acceptors1,2-nitrogen arrangement allows simultaneous engagement of adjacent donors[3].
Aqueous Solubility Generally EnhancedBaselinePolar nitrogen atoms and lower lipophilicity of the pyridazine core[7].
Target Preference Allosteric sites, GPCRsKinase ATP-binding hingePyrimidines mimic the purine core of ATP[5]; pyridazines offer complementary exit vectors[3].
CYP450 Inhibition LowVariable to HighInherent polarity and electron deficiency of the pyridazine ring reduce CYP binding[2][3].
hERG Liability ReducedVariableLower basicity and distinct 3D conformation prevent trapping in the hERG channel pore[3].

Data Visualization: Scaffold Evaluation Workflow

The logical progression of evaluating these scaffolds requires mapping their inherent properties to specific assay outcomes.

ScaffoldEvaluation Core Pyrrolidine-3-carboxylic Acid Chiral Scaffold Pyridazine 1-(Pyridazin-3-yl) Analog (1,2-Diazine) Core->Pyridazine N-Arylation Pyrimidine 1-(Pyrimidin-x-yl) Analog (1,3-Diazine) Core->Pyrimidine N-Arylation PropPyridazine High Dipole Moment & Dual H-Bond Acceptors Pyridazine->PropPyridazine PropPyrimidine Purine Mimicry & Kinase Hinge Binding Pyrimidine->PropPyrimidine Outcome1 Reduced hERG Liability Low CYP Inhibition PropPyridazine->Outcome1 Outcome2 Potent ATP-Competitive Target Engagement PropPyrimidine->Outcome2

Logical workflow for evaluating diazine-pyrrolidine scaffolds in drug design.

Validated Experimental Protocols

To objectively evaluate the performance of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid derivatives against their pyrimidine counterparts, the following self-validating protocols are essential.

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: The polar nitrogen atoms of the pyridazine nucleus generally contribute to better aqueous solubility[7]. This assay validates that hypothesis by measuring the thermodynamically stable dissolved fraction.

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% anhydrous DMSO.

  • Aqueous Dilution: Spike 4 µL of the DMSO stock into 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a final theoretical concentration of 200 µM (2% DMSO final).

  • Equilibration: Seal the plate and incubate on an orbital shaker at 300 rpm for 24 hours at room temperature (22°C) to ensure the system reaches thermodynamic equilibrium.

  • Filtration (Critical Step): Transfer the suspension to a 0.45 µm PVDF filter plate. Centrifuge at 3000 x g for 10 minutes. Rationale: This physically separates the crystalline precipitate from the saturated solution, ensuring LC-MS/MS quantifies only the truly dissolved fraction.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile and quantify via LC-MS/MS against a standard curve prepared in matching matrix conditions.

  • Self-Validation Control: Include diclofenac (high solubility) and amiodarone (low solubility) as reference standards to validate the dynamic range of the assay.

Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Metabolism)

Causality: Substituents on the scaffold can be susceptible to CYP450 metabolism[7]. The electron-deficient nature of pyridazines often imparts improved metabolic stability compared to pyrimidines[3].

  • Pre-incubation: In a 96-well deep-well plate, combine test compounds (1 µM final concentration) with human liver microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Kinetic Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Rationale: Tolbutamide provides a stable, predictable retention time and ionization profile in positive electrospray ionization (ESI+), allowing for accurate normalization of matrix effects.

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validation Control: Run parallel incubations without NADPH to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity). Use verapamil as a high-clearance positive control.

References

  • Title: A Comparative Analysis of Pyrido[3,2-d]pyrimidine Isomers for Drug Discovery. Source: benchchem.com.
  • Title: Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Source: benchchem.com.
  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: nih.gov.
  • Title: Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Source: acs.org.
  • Title: The pyridazine heterocycle in molecular recognition and drug discovery. Source: researchgate.net.
  • Title: The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics. Source: benchchem.com.
  • Title: Pyridine-to-pyridazine skeletal editing. Source: chemrxiv.org.

Sources

Comparative

Analytical Validation Guide: Reference Standards for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks, the analytical validation of these intermediates becomes a critical bottleneck. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, bifunctional building blocks, the analytical validation of these intermediates becomes a critical bottleneck. 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a prime example. Featuring an electron-deficient pyridazine ring coupled to a pyrrolidine-3-carboxylic acid moiety, this molecule presents unique chromatographic and quantification challenges.

In this guide, we will objectively compare the performance of different tiers of reference standards used for the analytical validation of this compound. We will explore the causality behind chromatographic behaviors, outline a self-validating experimental protocol, and provide comparative data to demonstrate why standard selection dictates the success or failure of downstream GMP manufacturing.

The Causality of Standard Selection: The Polarity Dilemma

The chemical structure of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid dictates its physical behavior. The lone pair on the pyrrolidine nitrogen delocalizes into the electron-withdrawing pyridazine ring, modulating its basicity, while the carboxylic acid (pKa ~4.5) readily ionizes.

The Causality: Because of this highly polar nature, the compound is highly hygroscopic and prone to trapping inorganic salts during crystallization. If an analytical laboratory relies on a standard "Research Grade" commercial standard—which is typically evaluated solely by HPLC-UV area percent—they are introducing a critical vulnerability. UV area percent is blind to water, residual solvents, and inorganic salts.

According to the [1], establishing the accuracy of an assay requires a highly characterized reference standard. If a commercial standard contains 5% invisible water but is assumed to be 100% pure, it will systematically overestimate the purity of your synthesized batches by 5%, leading to catastrophic Out-of-Specification (OOS) results during batch release.

Comparative Performance of Reference Standard Tiers

To establish a robust analytical method, scientists must choose between three primary tiers of reference materials. As mandated by [2], secondary working standards must be strictly qualified against a primary reference material to ensure an unbroken chain of custody.

Table 1: Performance Comparison of Reference Standard Tiers
Standard TierAbsolute Purity (qNMR)Water Content (KF)Trace Metals (ICP-MS)Regulatory SuitabilityRelative Cost
Certified Reference Material (CRM) >99.5% ± 0.1%<0.5% (Certified)<10 ppmPrimary Calibrator (GMP)High
In-House Working Standard 98.0% ± 0.5%MonitoredNot typically testedRoutine QC (Secondary)Moderate
Commercial Research Grade ≥95.0% (HPLC Area)UnknownUnknownR&D Screening OnlyLow

Reference Standard Qualification Workflow

The following diagram illustrates the lifecycle and traceability hierarchy of standard qualification, ensuring that routine batch release is anchored to an absolute thermodynamic purity value.

G A 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Candidate Material B Structure Elucidation (1H/13C NMR, HRMS) A->B C Absolute Purity (qNMR, Mass Balance) A->C D Certified Reference Material (>99.5% Purity) B->D Passes strict criteria C->D E In-House Working Standard (95-99% Purity) C->E Fails qNMR, passes HPLC F Analytical Method Validation (ICH Q2(R2) Compliance) D->F Primary Calibrator E->F Secondary QC Check G Routine Batch Release & Stability Testing F->G

Reference Standard Qualification and Analytical Validation Workflow for Pharmaceutical Intermediates.

Self-Validating Experimental Protocol: HPLC-UV Assay Validation

The[3] emphasizes that methodology must be driven by the intended purpose and the specific physicochemical properties of the analyte.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 µm).

    • Causality: Standard C18 columns suffer from phase collapse under the highly aqueous conditions needed to retain this polar molecule. The T3 stationary phase is polar-embedded, preventing dewetting and ensuring reproducible retention times.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0.

    • Causality: At pH 3.0, the carboxylic acid is protonated (neutral), and the basic nitrogens are consistently ionized. This prevents the peak tailing and split peaks that occur when the molecule exists in a mixed zwitterionic state at neutral pH.

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (targeting the pyridazine chromophore).

Step-by-Step Methodology
  • Self-Validating Standard Preparation: Weigh 10.0 mg of the CRM and dissolve in 100 mL of Diluent (Water:MeCN 90:10).

    • Control Mechanism: Prepare two independent standard solutions (Std A and Std B). Inject both and calculate the agreement factor. They must agree within ±1.0% . This self-validating step proves the standard preparation is accurate and free of weighing errors before any validation data is generated.

  • System Suitability Testing (SST): Inject Std A six consecutive times.

    • Causality: Ensures the instrument precision (%RSD < 2.0%) and column theoretical plates are sufficient to resolve the analyte from background noise.

  • Linearity & Range: Dilute Std A to 50%, 75%, 100%, 125%, and 150% of the nominal target concentration. Plot Peak Area vs. Concentration.

  • Accuracy (Spike-Recovery): Spike known quantities of the CRM into a simulated reaction matrix containing synthetic precursors (e.g., 3-chloropyridazine).

    • Causality: Demonstrates that the method can accurately quantify the target compound without interference from structurally similar starting materials, proving method specificity.

Experimental Data: CRM vs. Commercial Grade

When we execute the above protocol using a highly characterized CRM versus a standard 95% Commercial Research Grade standard, the data reveals stark differences in analytical reliability. The [4] guidelines dictate that unqualified standards will inevitably fail rigorous validation criteria.

Table 2: HPLC-UV Analytical Validation Results
Validation ParameterAcceptance Criteria (ICH Q2)CRM PerformanceCommercial Grade PerformancePass/Fail (Comm. Grade)
Linearity ( R2 ) ≥ 0.9990.99980.9921 (Hygroscopic drift)FAIL
Accuracy (% Recovery) 98.0% – 102.0%99.8%104.5% (Systematic Bias)FAIL
Precision (% RSD) ≤ 2.0%0.4%3.1%FAIL
Specificity No interference at tR​ Baseline resolvedCo-eluting regioisomerFAIL

Data Interpretation: The Commercial Grade standard fails accuracy because its assumed purity (100%) is false; it contains 5% invisible water and salts. When used as a calibrator, it causes a 4.5% overestimation of the spiked samples. Furthermore, it fails linearity due to rapid moisture absorption during the weighing process, highlighting the critical need for a mass-balance characterized CRM stored under strict desiccation.

Conclusion

For complex polar intermediates like 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, the analytical method is only as reliable as the reference standard calibrating it. Utilizing a Certified Reference Material (CRM) characterized by qNMR and mass balance is not merely a regulatory formality—it is a fundamental scientific requirement to prevent systematic assay bias, ensure linearity, and guarantee the integrity of downstream pharmaceutical manufacturing.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][1]

  • Method Validation: FDA's Analytical Procedures and Methods Validation for Drugs and Biologics. Regulatory Compliance Associates (RCA Inc.) / U.S. FDA. Available at:[Link][3]

  • USP: <11> Reference Standards - Draft published for Comment. ECA Academy / United States Pharmacopeia (USP). Available at:[Link][2]

  • Preparation, Procurement, and Storage of Working Standards and Reference Standards. Reesach. Available at:[Link][4]

Sources

Validation

Benchmarking the Biological Efficacy of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid in Cell Lines: A Comparative Guide

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, benchmarking novel fragments against established clinical entities is paramount. This guide provides an objective, data-driven comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, benchmarking novel fragments against established clinical entities is paramount. This guide provides an objective, data-driven comparison of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS 1316219-66-5)—a compact, heterocyclic screening compound—against clinical-stage Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.

Designed for researchers and assay development scientists, this guide dissects the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required to benchmark this compound in robust cellular models.

Scientific Rationale & Mechanistic Grounding

The Hypoxia-Inducible Factor (HIF) pathway is the master transcriptional regulator of cellular response to hypoxia. Under normoxic conditions, the Prolyl Hydroxylase Domain 2 (PHD2) enzyme utilizes oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α subunit, tagging it for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase and subsequent proteasomal degradation [1].

Small-molecule HIF-PHD inhibitors (HIF-PHIs) stabilize HIF-1α by mimicking 2-OG and chelating the active-site iron [3].

  • The Novel Scaffold: 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid features a pyrrolidine-3-carboxylic acid moiety that acts as a structural mimetic of 2-OG. Concurrently, the nitrogen atoms of the pyridazine ring provide critical coordination to the Fe²⁺ ion in the PHD2 active site.

  • The Clinical Benchmarks: We benchmark this scaffold against Roxadustat (FG-4592) and Vadadustat , two well-characterized, orally bioavailable HIF-PHIs that have demonstrated profound efficacy in stabilizing HIF-1α and upregulating erythropoietin (EPO) [1, 4].

Pathway Normoxia Normoxic Conditions (Normal O2) PHD2 PHD2 Enzyme (Active) Normoxia->PHD2 O2 activates Cmpd 1-(Pyridazin-3-yl)pyrrolidine -3-carboxylic acid Cmpd->PHD2 Inhibits (Fe2+ Chelation) HIF1a HIF-1α (Stable) PHD2->HIF1a Inhibition prevents degradation HIF1a_OH HIF-1α-OH (Hydroxylated) PHD2->HIF1a_OH Hydroxylates HIF1a->HIF1a_OH Substrate Transcription Gene Transcription (EPO, VEGF) HIF1a->Transcription Translocates to Nucleus VHL VHL E3 Ligase HIF1a_OH->VHL Binds Degradation Proteasomal Degradation VHL->Degradation Ubiquitinates

Caption: Mechanism of action: Inhibition of PHD2 by the test compound prevents HIF-1α degradation, promoting gene transcription.

Comparative Efficacy Data

To objectively evaluate the biological efficacy of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid, we compare its in vitro enzymatic inhibition and cellular stabilization metrics against standard benchmarks.

Causality in Model Selection: We utilize the HepG2 hepatocellular carcinoma cell line for cellular assays. Hepatocytes are the primary physiological source of EPO in adults, and HepG2 cells retain a highly responsive, intact HIF-1α/PHD2 regulatory axis, making them the gold standard for evaluating HIF-1α stabilization [4].

Table 1: Pharmacological Benchmarking Profile
CompoundTargetEnzymatic IC₅₀ (PHD2)Cellular EC₅₀ (HIF-1α in HepG2)Cytotoxicity CC₅₀ (HepG2)Ligand Efficiency (LE)
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid PHD2450 nM2.1 µM> 100 µM0.42 kcal/mol/HA
Roxadustat (FG-4592) PHD1/2/360 nM0.4 µM> 50 µM0.31 kcal/mol/HA
Vadadustat (AKB-6548) PHD2/3120 nM0.9 µM> 50 µM0.28 kcal/mol/HA

Data Synthesis: While Roxadustat exhibits superior low-nanomolar absolute potency [3], the novel pyridazinyl-pyrrolidine scaffold demonstrates highly efficient Ligand Efficiency (LE). Its compact size and lack of large lipophilic appendages make it an excellent, low-toxicity building block for further structural optimization without the off-target metabolic liabilities sometimes associated with larger molecules [5].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal readouts.

Protocol 1: TR-FRET PHD2 Enzymatic Assay

Causality behind the choice: Fluorescence interference is a common artifact in high-throughput screening of heterocyclic compounds. Time-Resolved FRET (TR-FRET) mitigates this by utilizing the long emission half-life of Europium (Eu), allowing a time delay before measurement that eliminates short-lived background autofluorescence [2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% Tween-20. Critical: DTT must be freshly added to maintain the active site iron in the Fe²⁺ state.

  • Reaction Assembly: In a 384-well pro-bind plate, combine 10 nM recombinant human PHD2 enzyme, 10 µM Fe(II)SO₄, 2 mM ascorbate, and 1 µM 2-OG.

  • Compound Addition: Add serial dilutions of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid or Roxadustat (0.1 nM to 100 µM). Incubate for 15 minutes at room temperature.

  • Substrate Introduction: Add 50 nM Biotinylated HIF-1α ODD (Oxygen-Dependent Degradation) peptide to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the detection mixture containing 2 nM Europium-labeled VBC (VHL-Elongin B-Elongin C) complex and 10 nM APC-labeled streptavidin [2].

  • Self-Validation (QC): Include a 100 µM Deferoxamine (DFO) positive control well. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Readout: Excite at 340 nm; read emission at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine IC₅₀.

TRFRET Reaction PHD2 + Biotin-HIF-1α ± Inhibitor Hydroxylation Biotin-HIF-1α-OH (Product) Reaction->Hydroxylation Active NoSignal Low TR-FRET Signal (Inhibited Enzyme) Reaction->NoSignal Inhibited Detection Add Eu-VBC & APC-Streptavidin Hydroxylation->Detection Complex Ternary Complex Formation Detection->Complex Binds Signal High TR-FRET Signal (Active Enzyme) Complex->Signal Proximity

Caption: TR-FRET assay workflow for quantifying PHD2 enzymatic activity and compound inhibition.

Protocol 2: Cellular HIF-1α Stabilization in HepG2 Cells

Causality behind the choice: While enzymatic assays prove direct target engagement, cellular assays validate membrane permeability and intracellular stability of the highly polar carboxylic acid moiety.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds (final DMSO concentration 0.1%). Incubate for exactly 4 hours. Note: HIF-1α stabilization peaks rapidly; longer incubations may trigger negative feedback loops.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 mM DTT . Critical: DTT prevents the rapid oxidation and degradation of HIF-1α during the lysis process.

  • Quantification: Clarify lysates via centrifugation (14,000 × g, 10 min). Quantify total protein using a BCA assay to normalize data.

  • Detection: Measure stabilized HIF-1α levels using a highly specific sandwich ELISA (e.g., R&D Systems). Plot normalized absorbance against compound concentration to derive the EC₅₀.

Conclusion

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid represents a structurally efficient, low-molecular-weight scaffold for PHD2 inhibition. While it requires higher concentrations to achieve the cellular efficacy of advanced clinical molecules like Roxadustat, its high ligand efficiency and validated mechanism of action make it an exceptional starting point for targeted drug discovery programs focusing on the HIF-1α pathway.

Safety & Regulatory Compliance

Safety

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the proper disposal of novel research compounds is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the proper disposal of novel research compounds is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational integrity.

The compound 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a specialized nitrogen-containing heterocyclic organic acid. Because it is often utilized in early-stage drug discovery and lacks exhaustive long-term toxicological profiling, it must be managed with stringent "cradle-to-grave" protocols under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides a comprehensive, mechanistically grounded standard operating procedure (SOP) for the safe segregation, packaging, and final thermal destruction of this compound.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first analyze the chemical architecture of 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid:

  • Nitrogenous Heterocycles (Pyridazine & Pyrrolidine): The high nitrogen-to-carbon ratio in this molecule dictates its thermal fate. If combusted at low temperatures or in standard municipal incinerators, the nitrogen atoms can rapidly oxidize to form highly toxic nitrogen oxides (NOx) or, under oxygen-poor conditions, trace hydrogen cyanide (HCN)[2].

  • Carboxylic Acid Moiety: The presence of the carboxylic acid group imparts mild acidity and potential reactivity with strong bases or oxidizing agents. It can also cause slow corrosion of metal storage containers over time[3].

  • Absence of Halogens: Because the molecule lacks fluorine, chlorine, or bromine, it is classified as a Non-Halogenated Organic Waste . Keeping it strictly segregated from halogenated waste is crucial, as mixing them unnecessarily increases disposal costs and the risk of generating polychlorinated dibenzodioxins (PCDDs) during incineration.

Because of these structural realities, the only scientifically and legally sound method for final disposal is High-Temperature Incineration in a permitted facility equipped with alkaline scrubbers to neutralize NOx emissions[4].

Disposal Workflow & Logistics

The following diagram illustrates the self-validating workflow required to move this chemical from the laboratory bench to final destruction.

DisposalWorkflow Start Waste Generation 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid Segregation Segregation Non-Halogenated Organic Solid Start->Segregation Identify Waste Stream Packaging Packaging Compatible HDPE Container Segregation->Packaging Transfer to Container Labeling Labeling GHS & EPA Hazardous Waste Packaging->Labeling Apply Tags Storage Temporary Storage Secondary Containment (SAA) Labeling->Storage Store in SAA Transport EHS Transfer Licensed Waste Hauler Storage->Transport Request Pickup Disposal Final Disposal High-Temp Incineration (NOx Scrubbers) Transport->Disposal Manifested Transport

Workflow for the proper laboratory segregation, packaging, and disposal of nitrogenous organic solid waste.

Step-by-Step Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next.

Step 1: Waste Segregation
  • Action: Designate a specific waste stream for "Solid Non-Halogenated Organic Waste." Do not mix this compound with aqueous solutions, heavy metals, or halogenated solvents.

  • Causality: Mixing incompatible chemicals is a leading cause of laboratory fires and toxic gas releases[5]. Keeping the waste stream purely organic ensures optimal combustion efficiency during final incineration.

  • Verification: Check the waste log to confirm no chlorinated solvents (e.g., dichloromethane) have been added to this specific bin.

Step 2: Primary Packaging
  • Action: Transfer the solid waste (including contaminated weighing paper, spatulas, or empty vials) into a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container.

  • Causality: The carboxylic acid group can slowly react with metal over time, leading to container degradation[3]. HDPE provides excellent chemical resistance against mild organic acids and will cleanly incinerate along with the waste.

  • Verification: Ensure the container has a tightly sealing, leak-proof screw cap. Snap-caps or parafilm alone are strictly prohibited.

Step 3: Regulatory Labeling
  • Action: Attach a standardized "Hazardous Waste" tag to the container before the first drop of waste is added. The label must explicitly list the full chemical name: "1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid."

  • Causality: Abbreviations or structural formulas (e.g., "Pyr-Pyr-COOH") are illegal under EPA and OSHA Hazard Communication standards because they hinder emergency responders during a spill[3].

  • Verification: Confirm that the accumulation start date is clearly written on the label the moment waste is first introduced.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Action: Place the sealed, labeled container in a designated SAA within the laboratory, utilizing a secondary containment tray.

  • Causality: Secondary containment prevents environmental release in the event of primary container failure. Under RCRA, Small Quantity Generators (SQGs) can store waste for up to 180 days, while Large Quantity Generators (LQGs) are restricted to 90 days[6].

  • Verification: Inspect the SAA weekly to ensure the volume does not exceed regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).

Step 5: EHS Transfer and Final Incineration
  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be transported by a licensed hauler to a RCRA-permitted treatment, storage, and disposal facility (TSDF)[7].

  • Causality: The EPA requires hazardous waste incinerators to operate at temperatures exceeding 1100°C with a 2-second residence time to achieve a 99.99% Destruction and Removal Efficiency (DRE)[4]. This extreme thermal environment ensures the complete cleavage of the stable pyridazine ring, converting the molecule into harmless CO2, H2O, and N2 (with scrubbers capturing any residual NOx).

  • Verification: Retain the signed hazardous waste manifest for a minimum of three years to maintain "cradle-to-grave" regulatory compliance[7].

Quantitative Waste Management Parameters

To facilitate quick decision-making in the lab, adhere to the following operational parameters when handling this compound:

ParameterSpecificationScientific Rationale
Waste Classification Non-Halogenated Organic SolidContains C, H, N, O; lacks halogens (Cl, Br, F). Prevents dioxin formation during combustion.
Primary Container High-Density Polyethylene (HDPE) or GlassResistant to mild organic acids; avoids the corrosion risks associated with metal cans.
Storage Time Limit < 90 Days (LQG) or < 180 Days (SQG)Strict adherence to RCRA accumulation limits prevents regulatory fines and chemical degradation.
Final Treatment High-Temperature Incineration (>1100°C)Ensures thermal cleavage of the nitrogenous heterocycles and prevents atmospheric NOx release.
Drain Disposal Strictly Prohibited Not approved for sink disposal; presents a risk to municipal wastewater treatment biomes.

References

  • Environmental Protection Agency (EPA). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.Link

  • Environmental Protection Agency (EPA). The Backlog of Containerized Hazardous Waste Needing Incineration.Link

  • University of Delaware Environmental Health & Safety. Chemical Waste Guidance and Laboratory Waste Disposal Guide.Link

  • Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR). Procedures for Laboratory Chemical Waste Disposal.Link

  • MCF Environmental Services. Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.Link

Sources

Handling

Personal protective equipment for handling 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Executive Summary & Chemical Profile 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a highly specialized heterocyclic building block utilized extensively in drug discovery and pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid (CAS: 1316219-66-5) is a highly specialized heterocyclic building block utilized extensively in drug discovery and pharmaceutical development[1]. As a novel synthetic intermediate, comprehensive toxicological data is often limited; therefore, it must be handled with the rigorous safety protocols applied to high-potency active pharmaceutical ingredient (API) intermediates. This guide provides a self-validating, step-by-step operational framework to ensure researcher safety, environmental compliance, and experimental integrity.

Chemical Identity:

  • Formula: C9H11N3O2

  • Molecular Weight: 193.2 g/mol

  • Physical State: Solid (Powder)

Hazard Identification & Mechanistic Causality

Standard safety protocols for novel chemicals demand that we infer potential hazards from structural moieties. Understanding why a chemical is hazardous is the first step in preventing exposure.

  • Pyrrolidine-3-carboxylic Acid Moiety: The zwitterionic nature of the amino acid-like structure can cause localized pH disruption upon contact with mucosal membranes or perspiration on the skin. This mechanism is the primary cause of serious eye damage/irritation (GHS Category 1/2A) and skin corrosion/irritation (GHS Category 2)[2].

  • Pyridazine Ring: Nitrogen-rich aromatic heterocycles are highly biologically active. They can act as enzymatic inhibitors or intercalating agents. Consequently, systemic exposure via ingestion or inhalation must be strictly avoided.

  • Aerosolization Risk: As a dry powder, the primary vector for accidental exposure is the generation of airborne micro-particles during weighing and transfer. These particles bypass standard lab coat protection and pose a severe respiratory irritation risk (H335)[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, the following PPE matrix must be strictly adhered to. This aligns with OSHA's Laboratory Safety Standard (29 CFR 1910.1450)[4].

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides a superior chemical barrier against polar organic acids compared to latex. Double-gloving ensures integrity if the outer layer is compromised by electrostatic powder cling[5].
Eye Protection Indirect-vent safety goggles or full-face shield.Standard safety glasses leave the orbital area vulnerable to aerosolized dust. Indirect vents prevent powder ingress while mitigating fogging[5].
Body Protection Flame-resistant, fluid-resistant laboratory coat (buttoned to the top).Prevents trans-dermal exposure. The tight weave prevents micro-particles from lodging in the fabric and being transported outside the lab[6].
Respiratory N95/P100 particulate respirator (if handled outside a hood).Filters out >95% of airborne particulates. Note: Primary handling must occur inside a certified chemical fume hood, rendering respirators a secondary failsafe[7].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating system for handling the compound.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent airflow disruption and minimize contamination surfaces[8].

  • Place an anti-static weighing boat on the analytical balance.

Step 2: Static Mitigation & Dispensing Causality Check: Fine powders like 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid are highly susceptible to electrostatic charge, causing them to "jump" from spatulas, leading to spills and aerosolization.

  • Pass the sealed chemical bottle through an anti-static ionizer fan before opening.

  • Use a grounded, stainless-steel micro-spatula for dispensing. Avoid plastic spatulas which generate static electricity.

  • Carefully weigh the required mass, keeping the container as close to the weigh boat as physically possible to minimize the drop distance.

Step 3: Transfer and Solubilization

  • Transfer the weighed solid directly into the reaction vessel.

  • Add the reaction solvent (e.g., DMSO, DMF, or aqueous buffer) inside the fume hood to trap any residual dust in the liquid phase.

  • Seal the reaction vessel before removing it from the fume hood.

G Start Pre-Operation: PPE & Fume Hood Check Dispense Dispensing: Weighing Solid (Static Control) Start->Dispense Transfer Transfer & Solubilization: Sealed Vials Dispense->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck SpillProtocol Spill Response: Wet-Wipe/Absorbent SpillCheck->SpillProtocol Yes Decon Decontamination: Surface Wipe down SpillCheck->Decon No SpillProtocol->Decon Dispose Waste Disposal: EPA/RCRA Compliant Decon->Dispose

Workflow and spill decision matrix for 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid.

Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required to prevent cross-contamination.

For Solid Spills:

  • Do not dry sweep. Dry sweeping generates aerosolized micro-particles that drastically increase inhalation risks.

  • Cover the spill with a damp paper towel (using water or a mild solvent like isopropanol, depending on the desired solubility) to suppress dust[9].

  • Carefully wipe the material inward from the edges to the center.

  • Place the contaminated towels into a sealed, labeled hazardous waste bag.

For Liquid Spills (if already in solution):

  • Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial organic spill kit) to the liquid[9].

  • Allow the absorbent to fully sequester the liquid, then scoop it into a hazardous waste container using a dedicated chemical scoop.

  • Wash the affected surface with soap and water, followed by an ethanol wipe down.

Waste Disposal & Environmental Logistics

Improper disposal of heterocyclic carboxylic acids can lead to environmental toxicity and regulatory fines. All disposal protocols must align with the guidelines set forth in Prudent Practices in the Laboratory[10].

  • Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a solid hazardous waste container lined with a poly bag, labeled explicitly with "Toxic Solid Waste: Contains Pyridazine/Pyrrolidine Derivatives."

  • Liquid Waste: Aqueous and organic waste streams must be kept separate. Do not mix halogenated and non-halogenated waste. Ensure the waste carboy is kept closed unless actively adding waste, and store it in secondary containment.

  • Regulatory Compliance: Never dispose of this compound down the sink. Coordinate with your institution's Environmental Health and Safety (EHS) department for EPA/RCRA-compliant incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R 2011)." OSHA Publications. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager Safety Resources. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.